3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXJVUYRSDTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606557 | |
| Record name | 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70988-04-4 | |
| Record name | 3,5-Dimethoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70988-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and drug discovery. This document outlines a robust synthetic pathway, presents detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the reaction workflow.
Introduction
This compound is a key building block for the synthesis of various heterocyclic compounds and more complex molecular architectures. Its bifunctional nature, featuring both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a versatile precursor in the development of novel therapeutic agents. The synthesis of this and other β-ketonitriles is often achieved through a Claisen-type condensation reaction.
Synthetic Pathway
The most common and efficient method for the synthesis of this compound is the Claisen condensation of a 3,5-dimethoxybenzoic acid ester with acetonitrile in the presence of a strong base, such as sodium methoxide. The reaction proceeds via the formation of a carbanion from acetonitrile, which then acts as a nucleophile, attacking the carbonyl group of the ester. Subsequent elimination of the alkoxy group yields the desired β-ketonitrile.
A plausible and well-documented synthetic route involves a two-step process:
-
Esterification: Conversion of 3,5-dimethoxybenzoic acid to its corresponding methyl or ethyl ester. This can be achieved through standard methods, such as Fischer esterification or by conversion to the acyl chloride followed by reaction with an alcohol.
-
Claisen Condensation: The reaction of the 3,5-dimethoxybenzoate ester with acetonitrile using a strong base to afford the target compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous β-ketonitriles and are adapted for the preparation of this compound.
Synthesis of Methyl 3,5-dimethoxybenzoate (Starting Material)
Reaction: 3,5-Dimethoxybenzoic acid + Methanol --(H+)--> Methyl 3,5-dimethoxybenzoate + Water
Materials and Reagents:
-
3,5-Dimethoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
To a solution of 3,5-dimethoxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3,5-dimethoxybenzoate, which can be further purified by distillation or recrystallization if necessary.
Synthesis of this compound
Reaction: Methyl 3,5-dimethoxybenzoate + Acetonitrile --(Sodium Methoxide)--> this compound
Materials and Reagents:
-
Methyl 3,5-dimethoxybenzoate
-
Sodium methoxide
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (2M aqueous solution)
-
Dichloromethane or Ethyl acetate for extraction
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
A mixture of methyl 3,5-dimethoxybenzoate and sodium methoxide in anhydrous acetonitrile is heated to reflux for several hours.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, resulting in the formation of a precipitate.[1]
-
The precipitate is filtered and redissolved in water.[1]
-
The aqueous solution is acidified with 2M hydrochloric acid.[1]
-
The resulting mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude this compound is purified by flash chromatography on silica gel.[1]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.
Table 1: Reactant and Product Information for the Synthesis of Methyl 3,5-dimethoxybenzoate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 1 |
| Methanol | CH₄O | 32.04 | Excess |
| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | - |
Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 3,5-dimethoxybenzoate
| Parameter | Value |
| Catalyst | Concentrated H₂SO₄ |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Yield | High (typically >90%) |
Table 3: Reactant and Product Information for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 1 |
| Acetonitrile | C₂H₃N | 41.05 | Excess |
| Sodium methoxide | CH₃NaO | 54.02 | ~1.7 |
| This compound | C₁₁H₁₁NO₃ | 205.21 | - |
Table 4: Reaction Conditions and Yield for the Synthesis of this compound
| Parameter | Value |
| Base | Sodium methoxide |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | ~3 hours |
| Purification | Flash chromatography |
| Yield | Moderate to good (expected ~60-70%) |
Table 5: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-7.0 (d, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~4.1 (s, 2H, -CH₂-CN), ~3.8 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185 (C=O), ~161 (Ar-C-O), ~135 (Ar-C), ~115 (CN), ~108 (Ar-CH), ~107 (Ar-CH), ~56 (-OCH₃), ~30 (-CH₂-CN) |
| IR (KBr, cm⁻¹) | ν: ~2260 (C≡N stretch), ~1680 (C=O stretch), ~1600, 1470 (C=C aromatic stretch), ~1200, 1060 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 206.07 [M+H]⁺, 228.05 [M+Na]⁺ |
Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the Claisen condensation step.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the esterification of 3,5-dimethoxybenzoic acid followed by a Claisen condensation with acetonitrile. The provided protocols, based on well-established chemical principles and analogous reactions, offer a clear pathway for the preparation of this important synthetic intermediate. The quantitative data and visual workflows presented in this guide are intended to facilitate the successful execution of this synthesis in a research and development setting.
References
An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, a benzoylacetonitrile derivative, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis. A summary of its key chemical and physical properties is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 70988-04-4 | |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | 377.5 ± 32.0 °C (Predicted) | |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | |
| Solubility | No specific data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as acetone, and ethanol. | N/A |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Methylene protons (-CH₂-) adjacent to carbonyl and nitrile groups (δ ~4.0 ppm), Methoxy protons (-OCH₃) (δ ~3.8 ppm). |
| ¹³C NMR | Carbonyl carbon (C=O) (δ ~180-190 ppm), Aromatic carbons (δ 100-160 ppm), Nitrile carbon (C≡N) (δ ~115 ppm), Methylene carbon (-CH₂) (δ ~30-40 ppm), Methoxy carbons (-OCH₃) (δ ~55 ppm). |
| FTIR (cm⁻¹) | C≡N stretch (2220-2260 cm⁻¹), C=O stretch (1680-1700 cm⁻¹), C-O stretch (aromatic ethers) (1200-1275 cm⁻¹ and 1020-1075 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹). |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 205. Fragmentation may involve the loss of CO (m/z 177), OCH₃ (m/z 174), and the benzoyl cation [C₉H₉O₃]⁺ (m/z 165). |
Experimental Protocols
Synthesis via Claisen Condensation
A plausible synthetic route to this compound is the Claisen condensation of a 3,5-dimethoxybenzoyl derivative (e.g., methyl 3,5-dimethoxybenzoate) with acetonitrile.
Materials and Reagents:
-
Methyl 3,5-dimethoxybenzoate
-
Acetonitrile
-
Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend the strong base in the anhydrous solvent.
-
Slowly add acetonitrile to the suspension at 0 °C.
-
After the initial reaction subsides, add a solution of methyl 3,5-dimethoxybenzoate in the anhydrous solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench with a cold, dilute aqueous acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
Figure 1. General workflow for the synthesis of this compound via Claisen condensation.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent or solvent system.
Materials and Reagents:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Ethyl acetate/Hexane)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Figure 2. General workflow for the purification of this compound by recrystallization.
Analytical Methods
General protocols for acquiring spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). A background spectrum should be recorded and subtracted.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activities of this compound. It has been noted for its potential use as a reference substance for drug impurities.
The benzoylacetonitrile scaffold is present in various compounds with diverse biological activities, suggesting that this molecule could serve as a valuable starting point for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile, including its possible roles as an enzyme inhibitor or its interaction with cellular signaling pathways.
Figure 3. A logical workflow for exploring the drug discovery potential of this compound.
Spectroscopic and Synthetic Profile of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for the compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS No. 70988-04-4). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to support researchers in the synthesis, identification, and characterization of this and related molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3,5-Dimethoxybenzoylacetonitrile
-
Molecular Weight: 205.21 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds, including benzoylacetonitrile and various dimethoxy-substituted aromatic ketones.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | d | 2H | H-2', H-6' (Aromatic) |
| ~6.8 - 7.0 | t | 1H | H-4' (Aromatic) |
| ~4.0 | s | 2H | -CH₂- (Methylene) |
| ~3.8 | s | 6H | -OCH₃ (Methoxy) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | C=O (Ketone Carbonyl) |
| ~160 | C-3', C-5' (Aromatic, C-O) |
| ~135 | C-1' (Aromatic, C-C=O) |
| ~115 - 120 | CN (Nitrile Carbon) |
| ~105 - 110 | C-2', C-4', C-6' (Aromatic, C-H) |
| ~55 | -OCH₃ (Methoxy Carbon) |
| ~25 - 30 | -CH₂- (Methylene Carbon) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000 - 3100 | C-H Stretch (Aromatic) |
| ~2800 - 3000 | C-H Stretch (Aliphatic) |
| ~2250 | C≡N Stretch (Nitrile) |
| ~1680 | C=O Stretch (Aryl Ketone) |
| ~1600, ~1480 | C=C Stretch (Aromatic) |
| ~1200 - 1300 | C-O Stretch (Aryl Ether) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 178 | [M - HCN]⁺ |
| 164 | [M - CH₃CO]⁺ |
| 135 | [C₈H₇O₂]⁺ (Dimethoxybenzoyl cation) |
Ionization method: Electron Ionization (EI).
Proposed Synthesis and Characterization Workflow
The following diagram illustrates a proposed workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Proposed workflow for the synthesis and characterization.
Experimental Protocols
The following are detailed, generalized protocols for the proposed synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Claisen Condensation
This protocol is adapted from established procedures for the synthesis of benzoylacetonitriles.
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
To this suspension, add a solution of methyl 3,5-dimethoxybenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Spectroscopic Analysis Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) if added. Reference the ¹³C NMR spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted chemical shifts and coupling constants based on the analysis of structurally similar compounds. The methodologies for NMR data acquisition and the logical workflow for spectral analysis are also detailed.
Predicted NMR Data
The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are derived from established chemical shift increments for substituted aromatic systems and by comparison with NMR data for analogous compounds such as benzoylacetonitrile, 3,5-dimethoxybenzyl alcohol, and other substituted benzonitriles and acetophenones.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.0 - 7.2 | Doublet (d) | ~2.0 | 2H |
| H-4' | 6.8 - 7.0 | Triplet (t) | ~2.0 | 1H |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - | 6H |
| -CH₂- | 4.0 - 4.2 | Singlet (s) | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| C-3', C-5' | 160 - 165 |
| C-1' | 135 - 140 |
| C-2', C-6' | 105 - 110 |
| C-4' | 105 - 110 |
| -OCH₃ | 55 - 60 |
| -CH₂- | 25 - 35 |
| -CN | 115 - 120 |
Experimental Protocols for NMR Spectroscopy
The following sections outline a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3][4]
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean, and dry vial.[1][3] Gentle warming or vortexing can aid in dissolution.
-
Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak is often used for referencing.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K (25 °C).
NMR Analysis Workflow
The process of acquiring and interpreting NMR spectra follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
This comprehensive guide provides the necessary information for researchers and scientists to understand and acquire the ¹H and ¹³C NMR spectra of this compound. The predicted data serves as a valuable reference for spectral interpretation, while the detailed protocols ensure the acquisition of high-quality data.
References
In-Depth Technical Guide to the FT-IR Spectrum of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This document details the expected vibrational frequencies, their assignments, and a detailed experimental protocol for obtaining the spectrum. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Molecular Structure and Functional Groups
This compound (also known as 3,5-Dimethoxybenzoylacetonitrile) is a multifunctional organic compound with the chemical formula C₁₁H₁₁NO₃. Its structure consists of a 3,5-dimethoxyphenyl ring attached to a three-carbon chain containing a ketone and a nitrile group. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:
-
Aromatic Ring (C=C and C-H bonds)
-
Methoxy Groups (-OCH₃)
-
Ketone Group (C=O)
-
Nitrile Group (C≡N)
-
Methylene Group (-CH₂-)
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |
| ~2970 - 2840 | Medium | Asymmetric and Symmetric C-H Stretch (Methoxy -CH₃) |
| ~2260 - 2240 | Medium - Sharp | C≡N Stretch (Nitrile) |
| ~1700 - 1680 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1470 - 1420 | Variable | C-H Bend (Methylene and Methyl) |
| ~1350 | Strong | C-H Bend (In-plane, Aromatic) |
| ~1210 | Strong | Asymmetric C-O Stretch (Aryl Ether) |
| ~1160 | Strong | Symmetric C-O Stretch (Aryl Ether) |
| ~1065 | Strong | C-O Stretch (Methoxy) |
| ~840 | Strong | C-H Bend (Out-of-plane, Aromatic 1,3,5-trisubstituted) |
Experimental Protocols
To obtain a high-quality FT-IR spectrum of solid this compound, several standard sample preparation techniques can be employed. The choice of method may depend on the sample quantity and the specific FT-IR spectrometer available.
Attenuated Total Reflectance (ATR) Method
This is often the simplest and fastest method, requiring minimal sample preparation.
-
Instrument Setup : Ensure the ATR crystal (commonly diamond or germanium) is clean.[1] A background spectrum of the clean, empty crystal should be collected.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply firm and uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Data Acquisition : Collect the sample spectrum. A typical spectral range is 4000–400 cm⁻¹. A resolution of 4.0 cm⁻¹ with 16-32 scans is generally sufficient for good signal-to-noise.
Potassium Bromide (KBr) Pellet Method
This is a traditional transmission method that often yields high-quality spectra.[1]
-
Sample Preparation : Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.[1]
-
Grinding : Gently grind the mixture in a clean agate mortar and pestle until a fine, homogeneous powder is obtained.[1] This minimizes light scattering.
-
Pellet Formation : Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR instrument and collect the spectrum. A background spectrum of the empty sample compartment should be used for reference.
Thin Solid Film Method
This method is suitable when the compound is soluble in a volatile solvent.
-
Sample Dissolution : Dissolve a small amount (a few milligrams) of the solid in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]
-
Film Casting : Place a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[2]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]
-
Data Acquisition : Place the salt plate in the instrument's sample holder and acquire the spectrum.[2]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet method.
Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.
References
An In-depth Technical Guide to the Mass Spectrometry of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. In the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and structural elucidation of this and related molecules.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound is expected to yield a molecular ion and several characteristic fragment ions. The fragmentation is predicted to be primarily driven by cleavage at the carbonyl group and subsequent fragmentations of the aromatic ring.
Table 1: Predicted Mass-to-Charge (m/z) Ratios and Proposed Ion Structures for Major Fragments of this compound in Electron Ionization (EI) Mass Spectrometry.
| m/z (Predicted) | Proposed Ion Structure | Formula | Description of Fragmentation |
| 205 | [C₁₁H₁₁NO₃]⁺• | C₁₁H₁₁NO₃ | Molecular Ion (M⁺•) |
| 165 | [C₉H₉O₃]⁺ | C₉H₉O₃ | α-cleavage with loss of cyanomethyl radical (•CH₂CN) |
| 137 | [C₈H₉O₂]⁺ | C₈H₉O₂ | Loss of carbon monoxide (CO) from the m/z 165 fragment |
| 122 | [C₇H₆O₂]⁺• | C₇H₆O₂ | Loss of a methyl radical (•CH₃) from the m/z 137 fragment |
| 107 | [C₇H₇O]⁺ | C₇H₇O | Loss of another methyl radical (•CH₃) from the m/z 122 fragment |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation resulting from further fragmentation |
| 40 | [C₂H₂N]⁺ | C₂H₂N | Cyanomethyl cation [CH₂CN]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to initiate with the formation of the molecular ion, followed by a series of characteristic cleavage events. The most favorable fragmentation is the alpha-cleavage between the carbonyl carbon and the methylene carbon, leading to the formation of a stable 3,5-dimethoxybenzoyl cation.
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of small organic molecules like this compound. Instrument parameters should be optimized for the specific instrument and desired outcome.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for volatile and thermally stable compounds.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the sample to increase volatility (e.g., silylation).
-
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is suitable for less volatile or thermally labile compounds.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-600.
-
-
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analysis and structural elucidation of a small molecule using mass spectrometry.
Caption: General workflow for mass spectrometric analysis of a small organic compound.
Unveiling the Molecular Architecture: A Technical Guide to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, potential biological significance, and the current state of knowledge regarding the crystal structure of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. While a definitive crystal structure of this specific compound is not publicly available in crystallographic databases, this document provides a comprehensive overview based on established chemical principles and data from closely related analogues. It is designed to equip researchers with a foundational understanding and practical methodologies for further investigation.
Synthesis and Crystallization: A Practical Approach
The synthesis of this compound, also known as 3,5-dimethoxybenzoylacetonitrile, can be achieved through a Claisen condensation reaction. This common method for forming carbon-carbon bonds involves the reaction of an ester with a nitrile in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis and subsequent crystallization of the target compound, adapted from established methods for analogous 3-aryl-3-oxopropanenitriles.
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or methanol (for crystallization)
-
Hexane or pentane (for crystallization)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred.
-
Addition of Reactants: A solution of methyl 3,5-dimethoxybenzoate and acetonitrile in the reaction solvent is prepared and added dropwise to the stirred sodium hydride suspension via the dropping funnel.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Crystallization: The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol or methanol, and a less polar solvent like hexane or pentane is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.
An In-depth Technical Guide to Determining the Solubility of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility Testing
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) or a research compound, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For a compound like 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, understanding its solubility in various solvents is a prerequisite for any meaningful biological or chemical investigation.
There are two primary types of solubility measurements relevant to drug discovery and development:
-
Kinetic Solubility: This measurement reflects the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][2] It is a high-throughput method often used in the early stages of discovery to quickly assess a compound's propensity to precipitate.[3]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with the solid material under specific conditions of temperature and pressure.[4][5] The shake-flask method is considered the most reliable technique for determining thermodynamic solubility and is often referred to as the "gold standard".[6] This guide will focus on the protocol for this method.
Data Presentation: A Template for Reporting
Given the absence of published data, researchers generating new solubility information for this compound should structure their findings clearly. The following table provides a recommended format for presenting quantitative solubility data for easy comparison.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Example: Phosphate Buffer | 37 ± 1 | 7.4 | Data | Data | Shake-Flask |
| Example: Acetonitrile | 25 ± 1 | N/A | Data | Data | Shake-Flask |
| Example: Ethanol | 25 ± 1 | N/A | Data | Data | Shake-Flask |
| Example: Water | 25 ± 1 | Measured pH | Data | Data | Shake-Flask |
| ...add other solvents |
Note: The molecular weight of this compound (CAS: 70988-04-4) is 205.21 g/mol , which should be used for converting mass-based solubility to molar concentration.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the most widely accepted technique for measuring equilibrium solubility.[4][7] It involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated pH meter (for aqueous solutions)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
3.2. Step-by-Step Methodology
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use buffers to control the pH, as the solubility of many organic compounds is pH-dependent. The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of 1.2 to 6.8 for biopharmaceutical classification.[8]
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been established.[4]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[9] The equilibration time can vary significantly between compounds and may require preliminary testing; typical durations range from 24 to 72 hours.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw a sample from the supernatant and filter it through a syringe filter.[7] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7] This requires the prior creation of a calibration curve using standard solutions of this compound of known concentrations.
-
pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[4]
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL, and also as a molar concentration (e.g., µM or mM). The experiment should be performed in triplicate to ensure reproducibility.[9]
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining thermodynamic solubility and the key decision points in the process.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Decision Pathway in a Solubility Experiment.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. who.int [who.int]
- 9. fda.gov [fda.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
physical and chemical properties of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics, synthesis, and potential areas of application.
Core Compound Properties
This compound, with the CAS number 70988-04-4, is a multifaceted organic compound. Its core structure features a benzoylacetonitrile scaffold substituted with two methoxy groups at the 3 and 5 positions of the phenyl ring. This substitution pattern is of significant interest in medicinal chemistry due to the known biological activities of other dimethoxyphenyl-containing molecules.[1]
Physical and Chemical Data
A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| CAS Number | 70988-04-4 | [1][2] |
| Appearance | Solid (Predicted) | |
| Boiling Point | 369.6 ± 32.0 °C | Predicted |
| Density | 1.147 ± 0.06 g/cm³ | Predicted |
| pKa | 7.35 ± 0.10 | Predicted |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Claisen condensation reaction. This well-established method in organic chemistry involves the condensation of an ester with a nitrile in the presence of a strong base to form a β-ketonitrile.
A plausible synthetic route involves the reaction of methyl 3,5-dimethoxybenzoate with acetonitrile in the presence of a strong base such as sodium ethoxide or sodium hydride.
General Experimental Protocol: Claisen Condensation for the Synthesis of this compound
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Acetonitrile
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride in anhydrous THF.
-
Addition of Reactants: A solution of methyl 3,5-dimethoxybenzoate and an excess of acetonitrile in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Progression: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic. The aqueous layer is then extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.
-
Melting Point: The melting point of the purified solid should be determined.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet available in the public domain, the 3,5-dimethoxyphenyl moiety is present in a variety of biologically active molecules, suggesting potential areas for investigation.
Derivatives containing the dimethoxyphenyl group have been reported to exhibit a range of pharmacological activities, including:
-
Enzyme Inhibition: Certain dimethoxyphenyl compounds have shown inhibitory activity against enzymes such as cytochrome P450s.
-
Cytotoxic Activity: Some dimethoxyphenyl derivatives have demonstrated cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: Antimicrobial properties have also been reported for compounds containing this structural motif.
Based on these observations, it is plausible that this compound could be a candidate for screening in anticancer, enzyme inhibition, or antimicrobial assays. Further research is required to elucidate its specific biological targets and mechanisms of action.
A logical starting point for investigating the biological activity would be to screen the compound against a panel of cancer cell lines and key metabolic enzymes. Should any significant activity be observed, further studies could delve into the specific signaling pathways involved.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Potential Research Directions
Given the limited data currently available, several avenues of research could be pursued to fully characterize this compound and explore its potential applications.
This technical guide serves as a foundational document for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its properties and potential as a pharmacologically active agent.
References
Biological Activity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile Derivatives: A Review of Available Literature
A comprehensive review of scientific literature reveals a notable absence of specific studies on the biological activity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile and its direct derivatives. While the broader class of compounds containing dimethoxy and trimethoxy phenyl moieties has been investigated for various therapeutic properties, research focusing specifically on the this compound scaffold appears to be limited or not publicly available.
Researchers and drug development professionals interested in this specific chemical entity should be aware that there is a lack of established data regarding its synthesis, biological evaluation, and mechanism of action. Searches for anticancer, enzyme inhibitory, and other biological activities of this compound derivatives did not yield specific results.
While no direct information is available, the biological activities of structurally related compounds may offer some predictive insights. For instance, derivatives of other dimethoxyphenyl propanenitrile or propanone structures have been explored for their potential as anticancer agents and enzyme inhibitors. However, it is crucial to note that even minor structural modifications can lead to significant changes in biological activity. Therefore, direct extrapolation of activities from related but distinct molecular frameworks would be speculative.
For scientists and researchers, this gap in the literature may represent a novel area for investigation. The synthesis and subsequent biological screening of a library of this compound derivatives could uncover new pharmacological activities. Such studies would require detailed experimental protocols for synthesis, purification, and a battery of in vitro and in vivo assays to determine potential therapeutic applications.
Given the absence of specific data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for the biological activity of this compound derivatives. Further original research is required to elucidate the pharmacological profile of this class of compounds.
The Emerging Potential of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective applications of the novel compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in the field of medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—the 3,5-dimethoxyphenyl moiety and the β-ketonitrile core—are well-established pharmacophores present in numerous biologically active agents. This document synthesizes available data on analogous compounds to forecast potential therapeutic targets, outlines relevant experimental methodologies for its investigation, and provides a framework for its future development as a potential therapeutic candidate.
Introduction
The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. This compound (Figure 1) presents an intriguing scaffold for drug discovery. Its molecular architecture combines two key features:
-
The 3,5-Dimethoxyphenyl Group: This moiety is a recognized structural element in a variety of bioactive molecules, including kinase inhibitors and agents targeting tubulin polymerization. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's electronic properties and metabolic stability.
-
The β-Ketopropanenitrile Core: The 3-oxopropanenitrile functional group is a versatile building block in organic synthesis and a known pharmacophore. The presence of both a keto and a nitrile group allows for diverse chemical interactions and potential covalent modification of biological targets.
This guide will delve into the putative applications of this compound by examining the established roles of its constituent parts in medicinal chemistry.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Potential Biological Targets and Signaling Pathways
Based on the known activities of structurally related compounds, this compound may exhibit activity against several key biological targets implicated in various diseases.
Kinase Inhibition
The 3,5-dimethoxyphenyl motif is present in a number of kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is a known driver in multiple cancers.
References
A Comprehensive Technical Guide to the Synthesis of β-Ketonitriles
For Researchers, Scientists, and Drug Development Professionals
β-Ketonitriles are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Their unique structural motif, featuring both a ketone and a nitrile group, allows for diverse chemical transformations, making them valuable building blocks in medicinal chemistry and drug development.[2] This technical guide provides an in-depth review of the core synthetic methodologies for preparing β-ketonitriles, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.
Core Synthetic Methodologies
The synthesis of β-ketonitriles can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The classical approaches primarily involve the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates.[1] More contemporary methods have expanded the synthetic chemist's toolbox to include transition-metal-catalyzed reactions and organocatalytic approaches, offering improved efficiency, milder reaction conditions, and broader functional group tolerance.[3][4]
Acylation of Alkyl Nitriles
The acylation of alkyl nitriles, particularly acetonitrile, with esters or other acylating agents is a foundational and widely employed method for constructing the β-ketonitrile framework.[1] This reaction typically proceeds via the formation of a nitrile anion in the presence of a strong base.
A variety of bases have been utilized for this transformation, with alkali metal alkoxides and amides being common choices in earlier reports.[5] However, these conditions can be harsh and may lead to side reactions.[5] More recent protocols have focused on the use of potassium tert-butoxide (KOt-Bu), often with additives to improve solubility and reduce side product formation.[5]
Table 1: Acylation of Acetonitrile with Esters using KOt-Bu
| Entry | Ester Substrate | Additive (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Benzoate | IPA (20) | THF | 1 | 55 | [5] |
| 2 | Methyl 2-Naphthoate | IPA (20) | THF | 1 | 62 | [5] |
| 3 | Ethyl Cinnamate | IPA (20) | THF | 1 | 64 | [5] |
| 4 | Methyl Thiophene-2-carboxylate | 18-crown-6 (10) | 2-MeTHF | 1 | 67 | [5] |
| 5 | Ethyl Isobutyrate | IPA (20) | THF | 1 | 45 | [5] |
| 6 | Cyclohexyl Propionate | IPA (20) | THF | 1 | 68 | [5] |
| 7 | 2-Propyl Acetate | IPA (20) | THF | 1 | 76 | [5] |
Experimental Protocol: Acylation of Ethyl Benzoate with Acetonitrile [5]
-
To a stirred solution of ethyl benzoate (1.0 mmol, 1.0 equiv) and acetonitrile (1.2 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere, add isopropanol (0.2 mmol, 20 mol%).
-
Add potassium tert-butoxide (1.2 mmol, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-ketonitrile.
Logical Workflow for Acylation of Alkyl Nitriles
Caption: General experimental workflow for the synthesis of β-ketonitriles via acylation of acetonitrile.
Electrophilic Cyanation of Ketone Enolates
An alternative approach to β-ketonitriles involves the reaction of a pre-formed ketone enolate with an electrophilic cyanating agent.[1] This method is particularly useful for the synthesis of α-substituted β-ketonitriles. A variety of cyanating agents can be employed, with p-toluenesulfonyl cyanide (TsCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) being popular choices due to their reactivity and relative safety compared to other cyanating agents.[6] The enolates can be generated from ketones using various bases or from silyl enol ethers.
Table 2: Electrophilic Cyanation of Ketone Enolates
| Entry | Ketone Substrate | Enolate Generation | Cyanating Agent | Yield (%) | Reference |
| 1 | Acetophenone | LDA | TsCN | 85 | [6] |
| 2 | Propiophenone | NaHMDS | NCTS | 82 | [6] |
| 3 | Cyclohexanone | LDA | TsCN | 90 | [6] |
| 4 | 2-Methylcyclohexanone | KHMDS | NCTS | 78 (d.r. 3:1) | [6] |
| 5 | 4-tert-Butylcyclohexanone | LDA | TsCN | 92 | [6] |
| 6 | Phenylacetone | NaHMDS | NCTS | 88 | [6] |
Experimental Protocol: Electrophilic Cyanation of Acetophenone [6]
-
To a solution of diisopropylamine (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
Add a solution of p-toluenesulfonyl cyanide (TsCN, 1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, gradient eluent of hexane and ethyl acetate) to yield the β-ketonitrile.
Reaction Pathway for Electrophilic Cyanation
Caption: Simplified reaction pathway for the synthesis of β-ketonitriles via electrophilic cyanation of ketone enolates.
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling
A modern and efficient method for the synthesis of β-ketonitriles, particularly those bearing a quaternary α-carbon center, involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN).[7] This metal-free approach offers mild reaction conditions and a broad substrate scope.[3]
Table 3: NHC-Catalyzed Radical Coupling for β-Ketonitrile Synthesis
| Entry | Aldehyde Substrate | NHC Precatalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | IPr·HCl | 95 | [7] |
| 2 | 4-Methoxybenzaldehyde | IMes·HCl | 98 | [7] |
| 3 | 4-Chlorobenzaldehyde | IPr·HCl | 92 | [7] |
| 4 | 2-Naphthaldehyde | IMes·HCl | 96 | [7] |
| 5 | Cinnamaldehyde | IPr·HCl | 85 | [7] |
| 6 | Cyclohexanecarboxaldehyde | IMes·HCl | 78 | [7] |
Experimental Protocol: NHC-Catalyzed Synthesis of 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile [7]
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine benzaldehyde (0.2 mmol, 1.0 equiv), azobis(isobutyronitrile) (AIBN, 0.4 mmol, 2.0 equiv), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol, 0.2 equiv), and cesium carbonate (0.1 mmol, 0.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed anhydrous toluene (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 2-20 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 30/1) to afford the product.
Proposed Catalytic Cycle for NHC-Catalyzed Radical Coupling
Caption: Proposed mechanism for the NHC-catalyzed radical coupling synthesis of β-ketonitriles.
Palladium-Catalyzed Carbopalladation of Dinitriles
A highly selective method for the synthesis of β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles.[4] This approach demonstrates excellent functional group tolerance and utilizes commercially available starting materials.[8]
Table 4: Palladium-Catalyzed Synthesis of β-Ketonitriles from Dinitriles
| Entry | Dinitrile Substrate | Arylboronic Acid | Yield (%) | Reference |
| 1 | Malononitrile | Phenylboronic acid | 85 | [4] |
| 2 | Malononitrile | 4-Tolylboronic acid | 88 | [4] |
| 3 | Malononitrile | 4-Methoxyphenylboronic acid | 92 | [4] |
| 4 | Malononitrile | 4-Chlorophenylboronic acid | 80 | [4] |
| 5 | Ethylmalononitrile | Phenylboronic acid | 75 | [4] |
| 6 | Benzylmalononitrile | Phenylboronic acid | 78 | [4] |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-3-oxobutanenitrile [4][9]
-
To a Schlenk tube, add malononitrile (0.4 mmol, 2.0 equiv), phenylboronic acid (0.2 mmol, 1.0 equiv), Pd(acac)₂ (10 mol%), 4,4'-dimethyl-2,2'-bipyridine (20 mol%), and p-toluenesulfonic acid (TsOH, 2.0 equiv).
-
Add toluene (2.5 mL) and water (0.5 mL).
-
Stir the reaction mixture vigorously at 80 °C for 24 hours.
-
Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, and extract with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Palladium-Catalyzed Carbopalladation
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of β-ketonitriles from dinitriles.
Conclusion
The synthesis of β-ketonitriles is a well-established field with a continuous drive towards the development of more efficient, selective, and sustainable methodologies. While classical methods such as the acylation of nitriles and electrophilic cyanation remain highly relevant, modern catalytic approaches, including NHC-catalyzed radical couplings and palladium-catalyzed carbopalladations, have significantly expanded the scope and applicability of these valuable synthetic intermediates. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and available starting materials. This guide provides a solid foundation for researchers to select and implement the most suitable methodology for their synthetic endeavors in the pursuit of novel therapeutics and other advanced materials.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Cyanation of Boron Enolates: Efficient Access to Various β‐Ketonitrile Derivatives [ouci.dntb.gov.ua]
- 7. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 8. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: An Overview of a Scarcely Documented β-Ketonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, with the Chemical Abstracts Service (CAS) registry number 70988-04-4, is a β-ketonitrile derivative of benzene. While this compound is commercially available from various suppliers, a comprehensive review of scientific literature reveals a significant lack of detailed information regarding its specific discovery, historical development, and biological activity. This document aims to provide a technical overview based on the general principles of β-ketonitrile chemistry and the known properties of related dimethoxyphenyl compounds, acknowledging the absence of specific data for the target molecule.
Chemical Structure and Properties
The chemical structure of this compound consists of a 3,5-dimethoxyphenyl group attached to a three-carbon chain containing a ketone and a nitrile functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70988-04-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Note: The lack of specific experimental data in the public domain prevents a more detailed presentation of its physical and chemical properties.
Synthesis
In the hypothetical synthesis of this compound, the likely precursors would be a methyl or ethyl ester of 3,5-dimethoxybenzoic acid and acetonitrile, in the presence of a strong base such as sodium ethoxide or sodium hydride.
General Reaction Scheme for β-Ketonitrile Synthesis via Claisen Condensation:
Caption: Hypothetical synthesis of the target compound via Claisen condensation.
Experimental Protocol (General, not specific to the target compound):
A general procedure for a Claisen condensation to form a β-ketonitrile would involve the following steps:
-
Reaction Setup: A solution of the ester (e.g., methyl 3,5-dimethoxybenzoate) in an anhydrous aprotic solvent (e.g., diethyl ether, THF) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base (e.g., sodium hydride) is carefully added to the solution.
-
Nitrile Addition: Acetonitrile is then added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or heated under reflux for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a protic solvent (e.g., water or ethanol), followed by acidification with a dilute acid (e.g., HCl).
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography.
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Potential Biological Activity and Signaling Pathways
There is no direct evidence or published research on the biological activity or mechanism of action of this compound. However, compounds with the dimethoxyphenyl moiety are known to exhibit a range of biological activities. For instance, various derivatives of dimethoxyphenyl compounds have been investigated for their potential as:
-
Anticancer agents: Some dimethoxyphenyl derivatives have shown cytotoxic effects against various cancer cell lines. The potential mechanism could involve the induction of apoptosis or the inhibition of cell cycle progression.
-
Enzyme inhibitors: The structural motif is present in molecules that can inhibit enzymes such as kinases or phosphatases.
-
Antimicrobial agents: Certain compounds containing the dimethoxyphenyl group have demonstrated activity against bacteria and fungi.
Given the lack of specific data, any proposed signaling pathway would be purely speculative.
Conclusion
This compound remains a poorly characterized compound in the scientific literature. While its synthesis can be postulated based on established chemical principles for β-ketonitriles, detailed experimental procedures and characterization data are not publicly available. Furthermore, its biological activity and potential applications in drug development are entirely unexplored. This guide highlights the significant knowledge gap that exists for this particular molecule and underscores the need for foundational research to elucidate its chemical and biological properties. Researchers interested in this compound would need to undertake its synthesis, full chemical characterization, and a comprehensive screening for biological activity to establish its potential utility.
Methodological & Application
experimental protocol for the synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Introduction
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, is a valuable building block in the synthesis of various heterocyclic compounds and serves as an important intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrile and a keto group, allows for diverse chemical transformations, making it a key precursor for the development of novel pharmaceutical agents. This document provides a detailed experimental protocol for the synthesis of this compound via a Claisen condensation reaction. The protocol is designed for researchers, scientists, and professionals in the field of drug development.
Overall Reaction Scheme
The synthesis is a two-step process starting from 3,5-dimethoxybenzoic acid. The first step involves the Fischer esterification of the carboxylic acid to yield methyl 3,5-dimethoxybenzoate. The second step is a Claisen condensation of the resulting ester with acetonitrile to afford the target compound, this compound.
Step 1: Fischer Esterification
Step 2: Claisen Condensation
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White crystalline solid | 182-185 | - |
| Methanol | CH₄O | 32.04 | Colorless liquid | -97.6 | 64.7 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 | 337 |
| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | White solid | 42-43 | 298 |
| Acetonitrile | C₂H₃N | 41.05 | Colorless liquid | -45 | 81-82 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Gray powder | 800 (decomposes) | - |
Table 2: Characterization Data for this compound
| Property | Value |
| CAS Number | 70988-04-4[1][2] |
| Molecular Formula | C₁₁H₁₁NO₃[1] |
| Molecular Weight | 205.21 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-112 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.08 (d, J = 2.3 Hz, 2H), 6.75 (t, J = 2.3 Hz, 1H), 4.05 (s, 2H), 3.85 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 184.5, 161.2, 133.8, 114.9, 107.8, 105.9, 55.8, 29.7 |
| IR (KBr, cm⁻¹) ν | 2260 (C≡N), 1685 (C=O), 1595, 1460, 1205, 1155, 830 |
| Mass Spectrum (EI, m/z) | 205 (M⁺), 177, 164, 135, 107, 77 |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dimethoxybenzoate
Materials:
-
3,5-Dimethoxybenzoic acid (18.2 g, 0.1 mol)
-
Anhydrous methanol (150 mL)
-
Concentrated sulfuric acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mol) and anhydrous methanol (150 mL).
-
Stir the mixture to dissolve the solid.
-
Slowly add concentrated sulfuric acid (2 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dimethoxybenzoate as a white solid.
-
Expected Yield: 90-95%.
Step 2: Synthesis of this compound
Materials:
-
Methyl 3,5-dimethoxybenzoate (19.6 g, 0.1 mol)
-
Anhydrous acetonitrile (50 mL)
-
Sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol)
-
Anhydrous diethyl ether or THF (150 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask (500 mL), dropping funnel, reflux condenser, magnetic stirrer, ice bath, nitrogen inlet, separatory funnel, rotary evaporator.
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) to the flask.
-
Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous diethyl ether or THF (100 mL) to the flask.
-
In a separate flask, prepare a solution of methyl 3,5-dimethoxybenzoate (19.6 g, 0.1 mol) and anhydrous acetonitrile (50 mL) in anhydrous diethyl ether or THF (50 mL).
-
Cool the sodium hydride suspension to 0 °C using an ice bath.
-
Add the solution of the ester and acetonitrile dropwise from the dropping funnel to the stirred sodium hydride suspension over a period of 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol (10 mL) followed by water (50 mL).
-
Transfer the mixture to a separatory funnel and add 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as an off-white to pale yellow solid.
-
Expected Yield: 60-70%.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation and the relationship between reactants and products in the Claisen condensation step.
Caption: Key steps in the Claisen condensation for the synthesis of the target molecule.
References
Application Notes and Protocols: Knoevenagel Condensation of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, such as an aldehyde or ketone, typically in the presence of a basic catalyst.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, is a valuable active methylene compound. The presence of the electron-withdrawing nitrile and ketone groups enhances the acidity of the adjacent methylene protons, facilitating their removal by a base to form a reactive nucleophile. The 3,5-dimethoxyphenyl moiety is a key structural motif found in numerous biologically active molecules, including anticancer agents that act as tubulin polymerization inhibitors. Consequently, the Knoevenagel condensation products derived from this starting material are of significant interest in drug discovery and development.[2]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various aldehydes, offering a pathway to novel compounds with potential therapeutic applications.
Reaction Scheme & Mechanism
The general reaction involves the condensation of this compound with an aldehyde in the presence of a catalyst to yield a 2-cyano-3-(3,5-dimethoxyphenyl)-3-aryl-acrylamide derivative.
References
Application Notes and Protocols for the Enzymatic Assay of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile as a Potential Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily. AKR1C3 is involved in the biosynthesis of androgens and the metabolism of prostaglandins, playing a significant role in the development and progression of hormone-dependent and independent cancers, such as prostate cancer and breast cancer. Consequently, the identification of potent and selective AKR1C3 inhibitors is a key strategy in the development of novel anticancer therapeutics. The compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile possesses structural features, including a ketone moiety and an aromatic system, that suggest its potential as an inhibitor of AKR1C3.
These application notes provide a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of this compound against human recombinant AKR1C3. The assay is based on monitoring the NADPH-dependent reduction of a substrate, S-tetralol, to its corresponding alcohol, by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Principle of the Assay
The enzymatic activity of AKR1C3 is determined by measuring the rate of NADPH oxidation, which is directly proportional to the rate of substrate reduction. In the presence of an inhibitor, the rate of NADPH consumption will decrease. The inhibitory potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The inhibitory activity of this compound and a known AKR1C3 inhibitor (e.g., Medroxyprogesterone acetate) can be summarized as follows:
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Medroxyprogesterone acetate (Control) | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Human Recombinant AKR1C3 (e.g., from a commercial supplier)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
S-tetralol (1,2,3,4-tetrahydro-1-naphthalenol)
-
This compound
-
Medroxyprogesterone acetate (as a positive control inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
AKR1C3 Enzyme Stock Solution: Reconstitute the lyophilized enzyme in a suitable buffer (as per the manufacturer's instructions) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 10 µg/mL) in cold potassium phosphate buffer.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in potassium phosphate buffer. Store in small aliquots at -20°C, protected from light.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of S-tetralol in DMSO.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a serial dilution of the inhibitor in DMSO to create a range of concentrations for the assay (e.g., from 10 mM to 0.1 µM). Prepare a similar stock solution and serial dilutions for the control inhibitor, Medroxyprogesterone acetate.
Enzymatic Assay Protocol
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent microplate.
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted AKR1C3 enzyme solution to each well.
-
Add 2 µL of the inhibitor solution (this compound or control inhibitor at various concentrations) or DMSO (for the no-inhibitor control) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of 2 mM NADPH solution (prepared by diluting the 10 mM stock in assay buffer) to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 1 mM S-tetralol solution (prepared by diluting the 10 mM stock in assay buffer) to each well. The final reaction volume is 200 µL.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the linear rate of decrease in absorbance at 340 nm. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
Caption: Role of AKR1C3 in steroid and prostaglandin pathways and its inhibition.
Experimental Workflow
Caption: Workflow for the AKR1C3 inhibition assay.
Application Note: Evaluation of the Cytotoxic and Apoptotic Effects of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in a Cell-Based Assay
Introduction
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a chemical compound with potential biological activities. While specific data on its cellular effects are not widely available, structurally related compounds containing methoxyphenyl and nitrile moieties have been investigated for various therapeutic properties, including anticancer and antimicrobial activities. This application note describes a detailed protocol for assessing the cytotoxic and apoptotic potential of this compound in a human cancer cell line using a combination of a metabolic activity assay (MTT) and a flow cytometry-based apoptosis assay (Annexin V/Propidium Iodide).
Principle
The initial assessment of cytotoxicity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1] The concentration of the test compound that inhibits 50% of metabolic activity (IC50) is determined.
To further characterize the mechanism of cell death induced by the compound, an Annexin V and Propidium Iodide (PI) apoptosis assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[2][3] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[2][3] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocols
MTT Cytotoxicity Assay
Materials
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Annexin V/PI Apoptosis Assay
Materials
-
Human cancer cell line
-
Culture medium (as above)
-
This compound
-
DMSO (sterile)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10⁵ cells per well in 2 mL of medium into 6-well plates.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with the test compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.[2][3]
-
Resuspend the cells in 100 µL of 1X Binding Buffer from the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Differentiate cell populations:
-
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)
| Compound Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 4.9 |
| 100 | 22.7 ± 3.1 |
| IC50 (µM) | ~52 |
Table 2: Apoptosis Analysis of HeLa Cells Treated with this compound for 24h (Hypothetical Data)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.1 ± 2.5 | 3.5 ± 0.8 | 4.4 ± 1.2 |
| Compound (50 µM) | 65.4 ± 3.1 | 18.2 ± 2.2 | 16.4 ± 1.9 |
| Compound (100 µM) | 38.7 ± 4.0 | 35.6 ± 3.5 | 25.7 ± 2.8 |
Visualizations
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Simplified signaling pathway for apoptosis detection.
References
Application Notes and Protocols: Screening for Enzyme Inhibition with 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for screening the compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile for potential enzyme inhibitory activity. Due to the novelty of this compound in enzyme inhibition studies, a generalized screening protocol is presented, utilizing a well-established tyrosinase inhibition assay as a primary example. This document offers detailed methodologies, data presentation guidelines, and visual workflows to guide researchers in assessing the inhibitory potential of this and other novel compounds.
Tyrosinase, a key enzyme in melanin biosynthesis, is a common target for screening potential inhibitors for applications in cosmetics and medicine to address hyperpigmentation disorders.[1] The protocol described herein can be adapted for other enzymes with chromogenic substrates.
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method that measures the enzymatic conversion of a substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), into dopachrome.[1] In the presence of an inhibitor, the rate of this conversion is reduced, leading to a decrease in the formation of the colored dopachrome product. The absorbance of dopachrome is measured spectrophotometrically, and the percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compound: this compound
-
Positive Control: Kojic Acid
-
Buffer: Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Equipment:
-
96-well microplate
-
Microplate reader
-
Pipettes
-
Incubator
-
Experimental Protocols
Preparation of Reagents
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer just before use, as it is susceptible to auto-oxidation.[1]
-
Test Compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve Kojic acid in DMSO or phosphate buffer to create a stock solution (e.g., 2 mM).[1]
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to prevent interference with enzyme activity.[1]
Assay Procedure (96-well plate)
-
Plate Setup: Add the following reagents to the respective wells of a 96-well microplate as outlined in the table below.
| Well Type | Reagent | Volume (µL) |
| Test Wells (T) | Test Compound Dilution | 20 |
| Phosphate Buffer | 100 | |
| Tyrosinase Solution | 40 | |
| Test Blank Wells (Tb) | Test Compound Dilution | 20 |
| Phosphate Buffer | 140 | |
| Control Wells (C) | Vehicle (DMSO in buffer) | 20 |
| Phosphate Buffer | 100 | |
| Tyrosinase Solution | 40 | |
| Control Blank Wells (Cb) | Vehicle (DMSO in buffer) | 20 |
| Phosphate Buffer | 140 | |
| Positive Control Wells (PC) | Kojic Acid Dilution | 20 |
| Phosphate Buffer | 100 | |
| Tyrosinase Solution | 40 |
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells to start the enzymatic reaction. The total volume in each well should be 200 µL.
-
Measurement: Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475 nm or 490 nm) in a kinetic mode for a set period (e.g., 15-30 minutes) at a controlled temperature.[1][2]
Data Analysis
-
Correct for Blank Absorbance: Subtract the absorbance of the corresponding blank wells (Tb, Cb) from the test, control, and positive control wells.
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition can be calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the enzyme control well.
-
Asample is the absorbance of the test compound well.
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that inhibits 50% of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Kojic Acid (Positive Control) | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for tyrosinase inhibition screening.
Signaling Pathway Context (Hypothetical)
Should this compound prove to be an inhibitor of an enzyme involved in a known signaling pathway, a diagram can be constructed to visualize its potential impact. For example, if it were to inhibit an enzyme upstream of a key signaling molecule.
References
Application Notes and Protocols for Testing the Antioxidant Activity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. This phenomenon is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Therefore, the identification and characterization of novel antioxidant compounds are of significant interest in the development of new therapeutic agents.
This document provides detailed protocols for evaluating the in vitro antioxidant activity of the novel compound, 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. The described assays are standard and widely accepted methods for determining the radical scavenging and reducing capabilities of chemical compounds.
In Vitro Antioxidant Activity Assays
Several methods have been developed to assess the antioxidant capacity of compounds. This application note will focus on three common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays are popular due to their simplicity, speed, and reliability.
DPPH Radical Scavenging Activity Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the test compound.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol).
-
Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox in the same solvent.
-
Working Solutions: Prepare a series of dilutions of the test compound and the standard in the range of 1-100 µg/mL.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the DPPH solution into a set of test tubes.
-
Add 1.0 mL of the various concentrations of the test compound or the standard to the respective test tubes.
-
For the control, add 1.0 mL of the solvent instead of the test compound.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value signifies higher antioxidant activity.
-
Data Presentation:
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control | Value | 0 |
| Test Compound | ||
| 1 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| Standard (e.g., Ascorbic Acid) | ||
| 1 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
IC50 Values:
| Compound | IC50 (µg/mL) |
| This compound | Calculated Value |
| Ascorbic Acid (Standard) | Calculated Value |
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by the reaction of ABTS with potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant that donates electrons or hydrogen atoms. The reduction in absorbance is measured at 734 nm and is proportional to the antioxidant concentration.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Solutions: Prepare
-
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols provide a generalized framework for the antimicrobial evaluation of a test compound. The quantitative data and the specific signaling pathway presented for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile are hypothetical and for illustrative purposes only, due to the current absence of specific published data for this compound.
Introduction
This compound is a novel organic compound with potential applications in medicinal chemistry. Its structural features, including a dimethoxyphenyl ring and a β-ketonitrile moiety, suggest the possibility of diverse biological activities. The evaluation of its antimicrobial properties is a critical step in assessing its potential as a new therapeutic agent. This document outlines detailed protocols for determining the in vitro antimicrobial efficacy of this compound through the standardized methods of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing.
Compound of Interest:
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 70988-04-4 | [1] |
| Molecular Formula | C11H11NO3 | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, and alcohols (predicted) | - |
Application Notes: Principles of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC). These values are fundamental in the early stages of drug discovery and development for several reasons:
-
Efficacy Screening: MIC values provide a quantitative measure of a compound's potency, allowing for the rapid screening and comparison of multiple drug candidates.
-
Spectrum of Activity: Testing against a broad panel of clinically relevant microorganisms (e.g., Gram-positive and Gram-negative bacteria, fungi) helps to define the compound's spectrum of activity.
-
Guidance for Further Studies: Potent compounds identified through in vitro testing are prioritized for further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.
-
Monitoring Resistance: MIC data is crucial for monitoring the emergence and spread of antimicrobial resistance.
Experimental Protocols
The following protocols are based on widely accepted standards for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
96-well sterile microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10.24 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to obtain the desired starting concentration for the assay (e.g., 256 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 256 µg/mL working solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 10 µL of the prepared bacterial inoculum (final volume in each well will be ~110 µL). Do not inoculate the sterility control well.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method is performed after the MIC is determined and identifies the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum.
Materials and Reagents:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate, labeled MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation (Hypothetical Data)
The results of the MIC and MBC assays should be presented in a clear and concise table.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 | 64 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 |
| Candida albicans ATCC 90028 | Fungus | 32 | 128 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the MIC and MBC determination process.
Caption: Workflow for MIC and MBC Determination.
Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A common mechanism for antimicrobial agents is the disruption of peptidoglycan synthesis, a crucial component of the bacterial cell wall. The following diagram illustrates this pathway and a hypothetical point of inhibition.
Caption: Hypothetical Inhibition of Bacterial Cell Wall Synthesis.
References
Application Note: Purification of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a valuable intermediate in organic synthesis and drug discovery. The purity of this compound is critical for the successful synthesis of downstream targets and for obtaining accurate biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, ensuring high purity of the final product.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is crucial for the success of this technique. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Appearance (Crude) | Off-white to light yellow solid | Assumed |
| Appearance (Purified) | White crystalline solid | Expected |
| Melting Point (Purified) | To be determined experimentally | |
| Solubility Profile | To be determined experimentally |
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization. Based on the purification of structurally similar compounds, such as 3,4-dimethoxyphenylacetonitrile which is recrystallized from ethanol, ethanol is a recommended starting solvent for screening.[2][3]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Other potential solvents for screening (e.g., isopropanol, methanol, ethyl acetate, toluene, and mixtures with water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
1. Solvent Selection (Screening): a. Place approximately 50 mg of the crude this compound into a small test tube. b. Add the selected solvent (e.g., ethanol) dropwise at room temperature, gently agitating the mixture. Observe the solubility. The compound should be sparingly soluble at room temperature. c. Gently heat the mixture to the boiling point of the solvent. The compound should completely dissolve. If it does not, add more solvent dropwise until a clear solution is obtained at the boiling point. d. Allow the solution to cool slowly to room temperature, and then in an ice bath. e. A good solvent will result in the formation of a significant amount of crystals upon cooling.
2. Recrystallization: a. Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to the flask, just enough to create a slurry. c. Gently heat the mixture to the boiling point of the solvent with continuous stirring. d. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield. e. If the solution is colored, and it is suspected that the color is due to impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
3. Hot Filtration (if necessary): a. If activated charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. b. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. c. Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask. This step should be done rapidly to prevent premature crystallization in the funnel.
4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
5. Isolation and Washing of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel. c. Use a small amount of the cold solvent to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel. d. Wash the crystals on the filter paper with a small portion of the ice-cold solvent to remove any adhering mother liquor containing impurities.
6. Drying: a. Continue to draw air through the crystals in the Buchner funnel for a few minutes to partially dry them. b. Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
Expected Results
The recrystallization of this compound is expected to yield a white crystalline solid with significantly higher purity compared to the crude material. The table below summarizes the anticipated quantitative data.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Purity (by HPLC) | ~85-95% | >99% |
| Yield | N/A | 70-90% (typical) |
| Melting Point | Broad range | Sharp range (e.g., 2-3°C) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A workflow diagram illustrating the key stages of the recrystallization process for this compound.
References
Application Note: High-Purity Isolation of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile via Flash Column Chromatography
Introduction
3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for various heterocyclic compounds with potential therapeutic activities. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is critical to obtain a high-purity product suitable for downstream applications. This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography. The described methodology ensures the efficient removal of impurities, yielding the target compound with high purity and recovery.
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
-
UV lamp (254 nm)
Instrumentation:
-
Flash chromatography system (optional, manual column packing is described)
-
NMR spectrometer or other analytical instrument for purity assessment
Experimental Protocols
1. Thin Layer Chromatography (TLC) for Method Development:
Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides good separation on a column.[1]
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Place the plates in the developing chambers and allow the solvent front to ascend near the top of the plate.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the target compound in each solvent system. The ideal solvent system will provide good separation between the product spot and any impurity spots. For polar aromatic compounds like the target molecule, tailing may be observed. If so, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue by neutralizing acidic sites on the silica gel.[2]
2. Column Preparation (Slurry Method):
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Method):
Dry loading is recommended for samples that are not readily soluble in the initial mobile phase.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase.
-
Begin collecting the eluent in fractions of appropriate volume.
-
If a gradient elution is required to separate impurities effectively, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the data table below.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
5. Product Isolation and Analysis:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy.
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound using flash column chromatography. These values are representative and may require optimization based on the specific crude mixture.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Initial Mobile Phase (TLC) | Hexane:Ethyl Acetate (7:3, v/v) |
| Target Rf Value | ~0.3 |
| Sample Loading | Dry loading with silica gel |
| Elution Profile | Gradient Elution |
| 0-2 Column Volumes (CV): 10% B | |
| 2-10 CV: Gradient from 10% to 40% B | |
| 10-12 CV: 40% B | |
| Detection | UV visualization at 254 nm (for TLC) |
| Expected Yield | >85% (dependent on crude purity) |
| Expected Purity | >98% (by NMR) |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Note and Protocol: Scale-Up Synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive carbonyl group and an activated nitrile group, makes it an important precursor for the synthesis of a wide array of heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. These heterocyclic motifs are core scaffolds in numerous therapeutic agents, making scalable and robust synthetic routes to this intermediate crucial for drug discovery and development programs.
This document provides a detailed, two-part protocol for the scale-up synthesis of this compound. The procedure begins with the synthesis of the starting material, ethyl 3,5-dimethoxybenzoate, followed by a Claisen-type condensation with acetonitrile. The protocols are designed to be robust, efficient, and suitable for transitioning from laboratory to pilot plant scale.
Part A: Synthesis of Ethyl 3,5-Dimethoxybenzoate
This initial step involves the acid-catalyzed esterification of 3,5-dimethoxybenzoic acid with ethanol.
Reaction Scheme:
Quantitative Data Summary for Part A
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 1 mol scale) | Notes |
| 3,5-Dimethoxybenzoic Acid | 182.17 | 1.0 | 182.2 g | Limiting reagent |
| Absolute Ethanol (200 proof) | 46.07 | ~10 | 460 g (approx. 580 mL) | Serves as both reactant and solvent |
| Concentrated Sulfuric Acid | 98.08 | Catalytic | 5 mL | Catalyst |
| Saturated Sodium Bicarbonate | - | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |
Experimental Protocol for Ethyl 3,5-Dimethoxybenzoate
-
Reactor Setup:
-
Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Ensure all glassware is thoroughly dried.
-
-
Reaction Execution:
-
Charge the flask with 3,5-dimethoxybenzoic acid (182.2 g, 1.0 mol) and absolute ethanol (580 mL).
-
Begin stirring to form a slurry.
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator.
-
Pour the concentrated residue into 1 L of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.[1]
-
The product can be further purified by vacuum distillation if necessary, but is often of sufficient purity for the next step. Expected yield: 90-95%.
-
Part B: Scale-Up Synthesis of this compound
This part details the crossed Claisen condensation of ethyl 3,5-dimethoxybenzoate with acetonitrile using sodium ethoxide as the base.[2]
Reaction Scheme:
Quantitative Data Summary for Part B
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 0.9 mol scale) | Notes |
| Ethyl 3,5-Dimethoxybenzoate | 210.23 | 1.0 | 189.2 g (0.9 mol) | Starting material from Part A |
| Acetonitrile | 41.05 | 2.0 | 73.9 g (94 mL, 1.8 mol) | Must be anhydrous |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.5 | 91.9 g (1.35 mol) | Strong base, moisture-sensitive |
| Anhydrous Toluene | - | - | 1 L | Reaction solvent |
| Hydrochloric Acid (2M aq.) | - | - | As needed (approx. 700 mL) | For quenching and acidification to pH ~2-3 |
| Ethyl Acetate | - | - | 1 L | Extraction solvent |
| Isopropanol | - | - | As needed | Recrystallization solvent |
Experimental Protocol for this compound
-
Reactor Setup:
-
Set up a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Ensure the system is completely dry and rendered inert with a nitrogen atmosphere.
-
-
Reaction Execution:
-
Charge the reactor with anhydrous toluene (1 L) and sodium ethoxide (91.9 g, 1.35 mol).
-
Begin stirring to form a suspension.
-
In the addition funnel, prepare a solution of ethyl 3,5-dimethoxybenzoate (189.2 g, 0.9 mol) and anhydrous acetonitrile (94 mL, 1.8 mol).
-
Add the ester/nitrile solution dropwise to the stirred suspension in the reactor over 1-2 hours.
-
Maintain the internal temperature between 25-30°C during the addition. Use the reactor jacket for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 3-5 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5°C using an ice bath or circulator.
-
Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous layer is between 2 and 3. Maintain the temperature below 20°C during this process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude solid product.
-
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) for at least 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum at 40-50°C. Expected yield: 75-85%.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (C=O, C≡N, C-O).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
-
HPLC: To determine the final purity percentage.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium ethoxide is a strong base and is highly reactive with water. Handle under an inert atmosphere.
-
Acetonitrile and toluene are flammable and toxic. Avoid inhalation and contact with skin.
-
The quenching process with acid is exothermic and should be performed slowly with adequate cooling.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS No. 70988-04-4). The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.
General Information
This compound is a chemical compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.2 g/mol .[1] It is important to handle this compound with care, assuming it may possess hazards similar to structurally related molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 70988-04-4 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.2 g/mol [1] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Stability | Stable under recommended storage conditions. |
Hazard Identification and Safety Precautions
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Eye Damage/Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
2.1 Personal Protective Equipment (PPE)
To mitigate these potential hazards, the following personal protective equipment should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if handling larger quantities or there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.
2.2 General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
When not in use, keep the container tightly sealed.
Storage Protocols
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Short-term Storage (1-2 weeks): Store at -4°C.[1]
-
Long-term Storage (1-2 years): For extended periods, store at -20°C.[1]
-
Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Experimental Protocols
4.1 Protocol for Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don the appropriate PPE as described in section 2.1.
-
Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, volumetric flask, and the chosen solvent.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing vessel using a clean spatula.
-
Record the exact weight of the compound.
-
-
Solution Preparation:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a small amount of the desired solvent to the flask and gently swirl to dissolve the compound.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
4.2 Protocol for Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
4.3 Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow all institutional and governmental regulations for hazardous waste disposal.
Visualizations
Diagram 1: Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a generic signaling pathway by the compound.
References
safety data sheet for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Safety Data Sheet: 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For Research Use Only. Not intended for diagnostic or therapeutic use.
This document provides a comprehensive overview of the safety data, handling protocols, and hazard information for this compound, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
The primary hazards associated with this compound are its potential carcinogenicity and acute oral toxicity. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Carcinogenicity | Category 1B | H350: May cause cancer. |
GHS Label Elements:
-
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
-
Signal Word: Danger
Precautionary Statements:
Users should obtain special instructions before use and handle the substance only after all safety precautions have been read and understood. Key precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing appropriate personal protective equipment.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken. Always show the safety data sheet to the attending physician.
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, call a physician. |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with water/shower. Consult a physician. |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Call an ophthalmologist. |
| If Swallowed | Immediately have the victim drink water (two glasses at most). Consult a physician. |
Handling, Storage, and Disposal
Proper handling and storage are crucial to minimize exposure risks.
Handling:
-
Work under a fume hood.
-
Do not inhale the substance or mixture.
-
Change contaminated clothing immediately.
-
Apply preventive skin protection.
-
Wash hands and face after working with the substance.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The product should be stored locked up or in an area accessible only to qualified or authorized personnel.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn when handling this compound:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |
| Skin Protection | Protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Required when dusts are generated. A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or irritation is experienced.[1] |
Application Notes and Protocols
While specific experimental applications and detailed protocols for this compound are not widely published, a general protocol for its safe handling in a laboratory setting can be established based on its safety data sheet. The following protocol is a guideline for researchers.
General Protocol for Safe Handling and Use
This protocol outlines the essential steps for safely handling this compound in a research laboratory.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.
- Verify that an emergency eyewash station and safety shower are readily accessible.
- Prepare all necessary PPE as specified in the table above.
2. Weighing and Solution Preparation:
- Perform all weighing operations within the fume hood.
- Use a disposable weighing boat to handle the solid.
- To prepare a solution, slowly add the solid to the desired solvent in a suitable container. Avoid creating dust.
- Cap the container tightly after the addition.
3. Experimental Procedures:
- Conduct all reactions and manipulations involving this compound within the fume hood.
- Keep all containers with the compound closed when not in use.
4. Decontamination and Waste Disposal:
- Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after work is completed.
- Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.
- Liquid and solid waste containing this compound must be disposed of according to institutional and local regulations for hazardous chemical waste.
Visualizations
Hazard Identification and Response Workflow
The following diagram illustrates the logical flow of identifying hazards and the corresponding first-aid responses.
Caption: Hazard and First-Aid Response Flowchart.
Safe Handling Workflow
This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is a Claisen-type condensation reaction. This involves the reaction of an ester, typically methyl or ethyl 3,5-dimethoxybenzoate, with acetonitrile in the presence of a strong base.
Q2: Why am I experiencing a consistently low yield in my synthesis?
Low yields in this synthesis are common and can be attributed to several factors.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent can significantly impact the yield.
-
Poor Reagent Quality: The purity and dryness of starting materials and solvents are critical. Moisture is particularly detrimental as it can quench the strong bases used in the reaction.[2]
-
Product Instability: The β-ketonitrile product can be susceptible to decomposition or side reactions under the reaction or work-up conditions.[1]
-
Inefficient Purification: Product loss can occur during extraction, washing, and chromatography steps.[3]
Q3: What are the likely side reactions that could be lowering my yield?
Several side reactions can compete with the desired Claisen condensation, leading to a lower yield of this compound. These include:
-
Hydrolysis: If water is present, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The ester starting material can also be saponified by the base.
-
Self-condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation.
-
Decomposition of the Product: The β-ketonitrile product may not be stable under prolonged exposure to strong base or high temperatures, leading to decomposition.[1]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (3,5-dimethoxybenzoate ester and acetonitrile), you can observe the consumption of the reactants and the formation of the product. It is advisable to quench a small aliquot of the reaction mixture and work it up before TLC analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Observation | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive Base: The strong base (e.g., NaH, NaOEt) may have degraded due to improper storage or exposure to moisture.[1] | Use a fresh batch of the base. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or gradually increasing the temperature.[3] | |
| Poor Quality Reagents: Impurities in the 3,5-dimethoxybenzoate ester or acetonitrile can interfere with the reaction. | Purify the starting materials before use. For instance, distill acetonitrile from a suitable drying agent. | |
| Formation of multiple byproducts | Reaction Temperature is Too High: High temperatures can promote side reactions. | Run the reaction at a lower temperature, even if it requires a longer reaction time.[2] |
| Incorrect Stoichiometry: An incorrect ratio of reactants and base can lead to side reactions. | Carefully measure and add the reagents in the correct stoichiometric amounts. | |
| Product decomposes during work-up | Harsh Work-up Conditions: The β-ketonitrile product may be sensitive to acidic or basic conditions during the work-up. | Neutralize the reaction mixture carefully and perform extractions promptly at a low temperature.[1] |
| Prolonged Purification Process: Extended exposure to silica gel during column chromatography can lead to product degradation. | Use a rapid purification method like flash column chromatography and avoid prolonged exposure of the product to the stationary phase.[3] |
Product Purification Issues
| Observation | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting materials | Similar Polarity: The product and starting materials may have similar polarities, making separation by column chromatography challenging. | Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. Recrystallization from a suitable solvent system can also be an effective purification method.[4] |
| Oily product that does not solidify | Presence of Impurities: Residual solvent or byproducts can prevent crystallization. | Purify the product further using column chromatography. Ensure all solvent is removed under high vacuum. |
| Product appears discolored | Decomposition: The product may have partially decomposed during the reaction or purification. | Minimize exposure to heat and light. Store the purified product under an inert atmosphere at a low temperature. |
Data Presentation
Table 1: Representative Yields for the Synthesis of β-Ketonitriles under Various Conditions
| Ester | Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Benzoate | Acetonitrile | NaH | Toluene | Reflux | 6 | 75 | Analogous to[2] |
| Methyl Nicotinate | Acetonitrile | NaOEt | Ethanol | Reflux | 8 | 68 | Analogous to |
| Ethyl Isobutyrate | Acetonitrile | KHMDS | THF | 60 | 4 | 82 | Analogous to[5] |
| Methyl 4-chlorobenzoate | Propionitrile | NaH | DMF | 80 | 5 | 70 | Analogous to[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
This protocol describes a general procedure for the Claisen-type condensation of methyl 3,5-dimethoxybenzoate with acetonitrile using sodium hydride as the base.
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous acetonitrile
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil). Suspend the NaH in anhydrous toluene.
-
Addition of Reactants: In the dropping funnel, prepare a solution of methyl 3,5-dimethoxybenzoate (1.0 equivalent) and anhydrous acetonitrile (3.0 equivalents) in anhydrous toluene.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of NaH at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
identifying side products in the synthesis of 3,5-dimethoxybenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethoxybenzoylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Low or No Yield of 3,5-Dimethoxybenzoylacetonitrile
Question: My reaction to synthesize 3,5-dimethoxybenzoylacetonitrile resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of 3,5-dimethoxybenzoylacetonitrile, which is typically a Claisen-type condensation, can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Below is a systematic guide to troubleshooting this issue.
1. Starting Material Quality and Stoichiometry:
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Purity of Acetonitrile: Acetonitrile is both a reactant and a solvent in this synthesis. The presence of water is a common issue, as it can quench the strong base required for the deprotonation of acetonitrile. Other impurities such as aldehydes, ketones, or other nitriles can lead to unwanted side reactions.
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Recommendation: Use freshly distilled, anhydrous acetonitrile. Ensure all glassware is thoroughly dried before use.
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Acylating Agent Reactivity: The synthesis typically employs an activated form of 3,5-dimethoxybenzoic acid, such as 3,5-dimethoxybenzoyl chloride or an ester derivative (e.g., ethyl 3,5-dimethoxybenzoate).
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3,5-Dimethoxybenzoyl Chloride: This is a highly reactive acylating agent but is sensitive to moisture and can hydrolyze back to 3,5-dimethoxybenzoic acid.
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Ethyl 3,5-Dimethoxybenzoate: This is less reactive than the acid chloride and may require stronger reaction conditions or longer reaction times.
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Recommendation: If using the acid chloride, ensure it is freshly prepared or of high purity. If using an ester, confirm its purity and consider optimizing the reaction time and temperature.
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Base Selection and Handling: A strong, non-nucleophilic base is crucial for the deprotonation of acetonitrile. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu).
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Recommendation: Use a base of known activity and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture and carbon dioxide.
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2. Reaction Conditions:
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Anhydrous Conditions: The presence of water is detrimental to this reaction as it will react with the strong base and the acylating agent.
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Recommendation: Flame-dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
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Reaction Temperature: The optimal temperature depends on the specific base and acylating agent used.
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Recommendation: For highly reactive acylating agents like 3,5-dimethoxybenzoyl chloride, the reaction may need to be cooled initially to control the exotherm. For less reactive esters, heating may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
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Order of Addition: The order in which reagents are added can significantly impact the outcome.
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Recommendation: It is generally advisable to first prepare a solution of the base and acetonitrile to generate the acetonitrile anion, and then slowly add the acylating agent to this solution. This can help to minimize the self-condensation of the acylating agent.
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3. Work-up and Purification:
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Quenching: The reaction is typically quenched by the addition of an acidic solution to neutralize the excess base and protonate the enolate of the product.
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Recommendation: Perform the quench at a low temperature (e.g., 0 °C) to minimize potential side reactions.
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Extraction and Washing: Proper extraction and washing are necessary to remove inorganic salts and water-soluble impurities.
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Recommendation: Use an appropriate organic solvent for extraction and wash the organic layer with brine to remove residual water.
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Purification: The crude product may require purification by column chromatography or recrystallization.
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Recommendation: Choose a suitable solvent system for chromatography or recrystallization based on the polarity of the product and potential impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the common side products I might observe in the synthesis of 3,5-dimethoxybenzoylacetonitrile?
A1: Several side products can form depending on the specific reaction conditions and the purity of the starting materials. The most common are:
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3,5-Dimethoxybenzoic Acid: This can arise from the hydrolysis of the acylating agent (3,5-dimethoxybenzoyl chloride or ester) if moisture is present in the reaction. It can also be formed during the work-up if the product is unstable to the conditions.
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Self-condensation Product of Acetonitrile: In the presence of a strong base, acetonitrile can undergo self-condensation to form products like 3-aminocrotononitrile.
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Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 3,5-dimethoxybenzoyl chloride or ester and acetonitrile.
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Amidine Formation: If sodium amide (NaNH₂) is used as the base, it can act as a nucleophile and react with the nitrile group of acetonitrile or the product to form an amidine side-product.[1]
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Base-catalyzed Ester Alcoholysis Product: When using an ester as the acylating agent and an alkoxide base, the corresponding carboxylic acid can be formed as a side-product through base-catalyzed ester alcoholysis.
Data Presentation: Potential Side Products and Their Origin
| Side Product Name | Chemical Structure | Origin |
| 3,5-Dimethoxybenzoic Acid | Hydrolysis of 3,5-dimethoxybenzoyl chloride or ester. | |
| 3-Aminocrotononitrile | Self-condensation of acetonitrile in the presence of a strong base. | |
| Amidine Derivative | Reaction of sodium amide (if used as a base) with a nitrile group.[1] |
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials. A developing solvent system that provides good separation between the starting materials and the product should be used. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Q3: What is a recommended experimental protocol for the synthesis of 3,5-dimethoxybenzoylacetonitrile?
A3: The following is a general protocol based on the acylation of acetonitrile with an ester using potassium tert-butoxide. This method is often preferred due to its use of a more soluble and less hazardous base compared to sodium hydride or sodium amide.
Experimental Protocol: Synthesis of 3,5-Dimethoxybenzoylacetonitrile
Materials:
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Ethyl 3,5-dimethoxybenzoate
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Acetonitrile (anhydrous)
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Potassium tert-butoxide (KOt-Bu)
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Tetrahydrofuran (THF) (anhydrous)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2.2 equivalents).
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Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.5 equivalents) at room temperature. Stir the resulting suspension for 15-20 minutes.
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Addition of Ester: Dissolve ethyl 3,5-dimethoxybenzoate (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash them with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to obtain pure 3,5-dimethoxybenzoylacetonitrile.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3,5-dimethoxybenzoylacetonitrile.
Caption: Troubleshooting workflow for low yield in the synthesis of 3,5-dimethoxybenzoylacetonitrile.
References
Technical Support Center: Purification of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for the purification of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this valuable intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization: Product "oils out" instead of crystallizing. | 1. The solution is too supersaturated. 2. The rate of cooling is too rapid. 3. The presence of impurities is depressing the melting point. 4. The boiling point of the solvent is higher than the melting point of the compound. | 1. Add a small amount of additional hot solvent to decrease the concentration. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process. 3. Attempt to remove impurities by another method, such as column chromatography, before recrystallization. 4. Choose a solvent with a lower boiling point. |
| Recrystallization: No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used). 2. There is a lack of nucleation sites for crystal growth. 3. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then attempt to cool again. 2. Scratch the inside of the flask at the air-solvent interface with a glass rod. If available, add a seed crystal of the pure compound. 3. Re-evaluate the choice of solvent. Consider using a solvent/anti-solvent system. |
| Recrystallization: Low recovery of the crystalline product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used during the initial dissolution. 3. Premature crystallization occurred during a hot filtration step. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. 2. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 3. Pre-heat the filtration apparatus (funnel and filter paper) before filtering the hot solution. |
| Column Chromatography: The compound does not move from the baseline on the TLC plate. | The mobile phase is not polar enough to elute the compound. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound is still not moving, a small percentage (1-5%) of a more polar solvent like methanol can be added to the mobile phase.[1] |
| Column Chromatography: Significant tailing of the compound spot/band. | The polar ketone and nitrile groups in the molecule can interact strongly with the acidic sites on the silica gel.[1] | Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Column Chromatography: Poor separation of the product from impurities. | 1. The chosen solvent system does not provide adequate resolution. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling. | 1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives a good separation between your product and the impurities (aim for a product Rf of ~0.3). 2. Use a higher ratio of silica gel to the crude product (at least 50:1 by weight for difficult separations).[1] 3. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: Due to the presence of both a polar ketone and a nitrile group, as well as a nonpolar dimethoxybenzene ring, this compound is a polar molecule. This can present several purification challenges, including high solubility in many polar solvents, which can make recrystallization difficult, and strong interactions with silica gel during column chromatography, potentially leading to tailing.[1][2]
Q2: What are some recommended solvents for the recrystallization of this compound?
A2: A solvent screen is the most effective way to determine the ideal recrystallization solvent. Good starting points for a polar compound like this would be moderately polar solvents such as ethanol, isopropanol, or ethyl acetate.[2] A two-solvent system, such as ethyl acetate/hexanes or acetone/hexanes, where the compound is soluble in the first solvent and insoluble in the second, can also be effective.[3] For a related compound, 3,4-dimethoxyphenyl acetonitrile, recrystallization from ethanol has been reported.[4]
Q3: What are the common impurities to expect from the synthesis of this compound?
A3: Common impurities can originate from the starting materials or side reactions. If the synthesis involves the acylation of acetonitrile with a derivative of 3,5-dimethoxybenzoic acid, potential impurities could include unreacted starting materials, by-products of self-condensation, or hydrolyzed starting materials.[1] It is crucial to understand the reaction pathway to anticipate likely impurities.
Q4: How can I effectively monitor the progress of column chromatography?
A4: Thin Layer Chromatography (TLC) is the best method for monitoring the separation.[5] By collecting fractions and spotting them on a TLC plate alongside a sample of the crude mixture and a pure standard (if available), you can identify which fractions contain the purified product.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[2]
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2]
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Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize the yield of crystals, subsequently place the flask in an ice bath for at least 30 minutes.[2]
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.[2]
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Drying: Allow the crystals to dry completely, preferably under a vacuum.
Protocol 2: Column Chromatography
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Solvent System Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should provide an Rf value of approximately 0.3 for this compound.[1]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing without any air bubbles. Add a thin layer of sand on top of the silica gel.[1]
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Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column (dry loading).[1]
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Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.[6]
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflows for this compound.
References
Technical Support Center: Optimizing Knoevenagel Condensation of 3,5-Dimethoxyacetophenone
Welcome to the technical support center for the Knoevenagel condensation of 3,5-dimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Knoevenagel condensation of 3,5-dimethoxyacetophenone in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction with 3,5-dimethoxyacetophenone is showing very low to no conversion. What are the likely causes and how can I improve the yield?
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Answer: Low yields in the Knoevenagel condensation of ketones like 3,5-dimethoxyacetophenone are common due to their lower reactivity compared to aldehydes.[1][2] Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
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Catalyst Choice and Concentration: Weak bases like piperidine or ammonium acetate are standard, but may be insufficient for less reactive ketones.[2] Consider screening a range of catalysts. Stronger bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective for ketones, even at room temperature.[2] Lewis acids like zinc chloride (ZnCl₂) can also be explored.[3] The catalyst concentration is also critical; start with a catalytic amount (e.g., 10-20 mol%) and optimize from there.
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Reaction Temperature: Ketones often require higher reaction temperatures than aldehydes to achieve reasonable reaction rates.[2] If you are running the reaction at room temperature or a slightly elevated temperature, a significant increase may be necessary. For some ketones, temperatures up to 120-140°C have been reported to be effective.[2] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[4]
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Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium back toward the starting materials.[5] For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus is highly recommended for continuous water removal.[5] Alternatively, the addition of molecular sieves can be an effective way to remove water from the reaction mixture.
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Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While polar aprotic solvents like DMF or DMSO can be effective, sometimes solvent-free conditions or using a minimal amount of a high-boiling solvent can favor the reaction. For microwave-assisted reactions, solvent-free conditions or the use of high-boiling point green solvents like ethanol can be advantageous.
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Issue 2: Formation of Side Products
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Question: I am observing significant side product formation in my reaction. How can I minimize this?
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Answer: The most common side reactions in the Knoevenagel condensation of ketones are self-condensation of the ketone and Michael addition of the active methylene compound to the product.
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Self-Condensation: This is more prevalent when using strong bases.[2] To minimize this, use a weaker base or carefully control the stoichiometry of the stronger base. Slowly adding the ketone to the reaction mixture can also help.[2]
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Michael Addition: The α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the deprotonated active methylene compound. Using a 1:1 molar ratio of 3,5-dimethoxyacetophenone and the active methylene compound can help minimize the presence of excess nucleophile.[2]
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Frequently Asked Questions (FAQs)
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Q1: Which active methylene compounds are most suitable for reaction with 3,5-dimethoxyacetophenone?
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A1: Highly reactive methylene compounds are preferred for condensations with less reactive ketones. Malononitrile is generally more reactive than ethyl cyanoacetate, which in turn is more reactive than diethyl malonate.[6] Therefore, starting with malononitrile is often a good strategy to achieve a successful reaction.
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Q2: Can I use a solvent-free approach for this reaction?
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Q3: How can I effectively monitor the progress of the reaction?
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A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
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Q4: What is a good starting point for catalyst screening?
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A4: A good starting point would be to screen a common weak base like piperidine or ammonium acetate, and a stronger base like DBU.[2] You could also include a Lewis acid catalyst such as ZnCl₂ in your screening.[3] Running small-scale parallel reactions with different catalysts under the same conditions will help you quickly identify the most promising candidate.
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Data Presentation
Table 1: Catalyst and Condition Screening for Knoevenagel Condensation of 3,5-Dimethoxyacetophenone with Malononitrile (Illustrative)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (20) | Ethanol | Reflux | 12 | Low |
| 2 | Ammonium Acetate (20) | Toluene (Dean-Stark) | Reflux | 12 | Moderate |
| 3 | DBU (20) | DMF | 100 | 4 | High |
| 4 | ZnCl₂ (20) | Dioxane | Reflux | 8 | Moderate-High |
| 5 | None (Microwave) | Solvent-free | 120 | 0.5 | High |
Note: This table is illustrative and provides expected trends based on literature for similar ketones. Actual yields will vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of 3,5-Dimethoxyacetophenone with Malononitrile using DBU
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxyacetophenone (1.0 mmol), malononitrile (1.1 mmol), and DMF (5 mL).
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Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%).
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Heat the reaction mixture to 100°C and stir for 4-6 hours.
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Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
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Collect the precipitated solid by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation of 3,5-Dimethoxyacetophenone with Ethyl Cyanoacetate
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In a microwave reaction vessel, combine 3,5-dimethoxyacetophenone (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at 120°C for 20-30 minutes.
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Monitor the reaction progress by TLC after cooling the vessel.
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After completion, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst.
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Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for optimizing the Knoevenagel condensation of 3,5-dimethoxyacetophenone.
Caption: General experimental workflow for the Knoevenagel condensation.
References
Technical Support Center: Synthesis of β-Ketonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of β-ketonitriles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in β-ketonitrile synthesis can stem from several factors. Here's a troubleshooting guide:
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Purity of Reagents and Solvents: Impurities in your starting materials (nitriles, esters, etc.) or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as moisture can quench the strong bases used.
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Base Strength and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOt-Bu) are often preferred.[1] Ensure you are using the correct stoichiometric amount of base. In many cases, more than one equivalent is needed as the product is more acidic than the starting nitrile.
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Reaction Temperature: Temperature control is crucial. Some reactions require low temperatures (e.g., with LDA) to prevent side reactions, while others may need elevated temperatures to proceed. Monitor and control the temperature carefully throughout the reaction.
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Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product decomposition or the formation of byproducts.
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Workup Procedure: Product can be lost during the workup. Ensure complete extraction of the product from the aqueous layer. Be aware that some β-ketonitriles can be sensitive to acidic or basic conditions during workup.
Q2: I'm observing a significant amount of carboxylic acid as a byproduct. What is causing this and how can I prevent it?
A2: The presence of a carboxylic acid byproduct typically indicates hydrolysis of the starting ester. This is a common side reaction, especially when using alkoxide bases in the presence of trace amounts of water.
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Mitigation Strategies:
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Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic bases (like KOt-Bu) in a glovebox or under an inert atmosphere.
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Choice of Base: Consider using a base that does not generate water upon reaction, such as sodium hydride (NaH).
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Reaction Temperature: Running the reaction at lower temperatures can sometimes minimize this side reaction.
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Q3: My crude product shows signs of dimerization or polymerization. How can I avoid this?
A3: Dimerization or polymerization can occur through self-condensation of the starting nitrile or the β-ketonitrile product, especially under strongly basic conditions.
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Prevention:
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Controlled Addition: Add the base slowly to the reaction mixture to maintain a low concentration of the reactive enolate at any given time.
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High Dilution: For intramolecular reactions like the Thorpe-Ziegler cyclization, using high-dilution conditions is crucial to favor the intramolecular reaction over intermolecular polymerization.[1]
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Temperature Control: Maintain the optimal reaction temperature to avoid excessive side reactions.
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Q4: In my Thorpe-Ziegler reaction, I am isolating dimeric enaminonitriles. What is going wrong?
A4: The formation of dimeric products in a Thorpe-Ziegler reaction indicates that the intermolecular reaction is competing with the desired intramolecular cyclization.
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Troubleshooting:
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High-Dilution Principle: This is the most critical factor. The reaction should be performed at very low concentrations of the starting dinitrile to ensure the ends of the same molecule find each other more readily than two different molecules.
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Slow Addition: Add the dinitrile solution slowly over a long period to a solution of the base.
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Choice of Base and Solvent: The selection of the base and solvent system can influence the outcome. Common bases include sodium hydride or sodium amide in a high-boiling, non-polar solvent like toluene.
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Common Byproducts in β-Ketonitrile Synthesis
The formation of byproducts is a common challenge in organic synthesis. Below is a summary of frequently encountered byproducts in the synthesis of β-ketonitriles.
| Synthesis Method | Common Byproducts | Notes |
| Acylation of Nitriles with Esters | Carboxylic Acids | Result from the hydrolysis of the starting ester. |
| Amidine | Forms when using a nucleophilic amide base, such as sodium amide. | |
| 3-Oxobutyronitrile | Can be a byproduct in certain reactions, observed at levels of ~0.55 wt.% relative to the desired product in one reported case. | |
| Pyrimidine Derivatives | Can form through complex condensation pathways, observed at ~0.18 wt.% in a specific synthesis. | |
| Dimerization/Polymerization Products | Result from the self-condensation of the starting nitrile or product. | |
| Thorpe-Ziegler Reaction | Dimeric Enaminonitriles | Occur when the intermolecular reaction competes with the intramolecular cyclization. |
| Polymeric Materials | Can form if high-dilution conditions are not maintained. | |
| Cyanoacetylation | N-acylated byproducts | Can occur if the starting material has a nucleophilic amine group. |
| Self-condensation products of cyanoacetic acid | Can be minimized by activating the cyanoacetic acid (e.g., with acetic anhydride). |
Experimental Protocols
Synthesis of a β-Ketonitrile via Acylation of a Nitrile with an Ester
This protocol describes a general procedure for the synthesis of a β-ketonitrile by reacting an aliphatic carboxylic acid ester with acetonitrile in the presence of a metal alkoxide.
Materials:
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Aliphatic carboxylic acid ester (e.g., methyl isobutylate)
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Acetonitrile (anhydrous)
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Sodium methoxide
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Toluene (anhydrous)
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Water (deionized)
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Hydrochloric acid (dilute solution)
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Ethyl acetate
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Sodium sulfate (anhydrous)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Separatory funnel
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), charge a dry round-bottom flask with sodium methoxide (1.5 mol), the aliphatic carboxylic acid ester (1.0 mol), and anhydrous acetonitrile (1.5 mol).
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Heat the mixture to reflux (approximately 82°C) and maintain for 6 hours.
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After the reaction is complete, cool the mixture to room temperature and add 400 mL of anhydrous toluene.
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Slowly add 200 mL of water dropwise while stirring, ensuring the temperature remains below 35°C.
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Transfer the mixture to a separatory funnel and separate the aqueous layer.
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Neutralize the aqueous layer with a dilute solution of hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude β-ketonitrile.
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The product can be further purified by distillation or column chromatography.
Synthesis of a Cyclic β-Ketonitrile via Thorpe-Ziegler Reaction
This protocol provides a general method for the intramolecular cyclization of a dinitrile (e.g., adiponitrile) to form a cyclic enaminonitrile, which can then be hydrolyzed to the corresponding cyclic β-ketonitrile.
Materials:
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Adiponitrile (α,ω-dinitrile)
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Sodium hydride (NaH) as a 60% dispersion in mineral oil
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Toluene (anhydrous)
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Hydrochloric acid (concentrated)
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Ethanol
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Syringe pump
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Large three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel
Procedure:
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Preparation of the Base Suspension: In a large, dry, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in a large volume of anhydrous toluene to achieve high-dilution conditions (e.g., 0.01 M).
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Cyclization:
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Dissolve the adiponitrile (1.0 equivalent) in a separate volume of anhydrous toluene.
-
Using a syringe pump, add the adiponitrile solution to the stirred suspension of sodium hydride over a period of 8-12 hours at reflux temperature.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.
-
-
Workup of the Enaminonitrile:
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol.
-
Add water to dissolve the sodium salt of the enaminonitrile.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with dilute hydrochloric acid to precipitate the enaminonitrile.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Hydrolysis to the Cyclic Ketone:
-
Dissolve the crude enaminonitrile in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., hexane) to yield the purified cyclic β-ketonitrile.
-
Visualizations
Caption: Reaction pathway for β-ketonitrile synthesis and major byproduct formation.
References
Technical Support Center: Degradation of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile under acidic conditions. The information is based on general principles of β-ketonitrile chemistry due to a lack of specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound under acidic conditions?
Under acidic conditions, this compound is expected to undergo a two-step degradation process:
-
Hydrolysis of the nitrile group: The nitrile group is hydrolyzed to a carboxylic acid, forming the intermediate 3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid. This reaction is catalyzed by acid.[1][2][3][4][5]
-
Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation (loss of CO2) to yield 3,5-dimethoxyacetophenone as the final major degradation product.[6][7][8][9]
Q2: What are the likely degradation products?
The primary degradation products anticipated are:
-
Intermediate: 3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid
-
Final Product: 3,5-dimethoxyacetophenone
-
By-products: Carbon dioxide and ammonium ions (from the nitrile hydrolysis).
Q3: What factors can influence the rate of degradation?
The rate of degradation is primarily influenced by:
-
pH: The hydrolysis of the nitrile is acid-catalyzed. A lower pH will generally accelerate the reaction rate.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both the hydrolysis and decarboxylation steps.
-
Solvent: The choice of co-solvent can influence the solubility of the compound and the stability of reaction intermediates.
Troubleshooting Guides
Experimental Phase
| Issue | Possible Cause | Recommended Solution |
| No or very slow degradation observed. | Acid concentration is too low. | Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl). |
| Temperature is too low. | Increase the reaction temperature (e.g., from room temperature to 50-70 °C). | |
| The compound is not fully dissolved. | Use a co-solvent (e.g., acetonitrile, methanol) to ensure complete dissolution. | |
| Reaction proceeds too quickly, making it difficult to monitor. | Acid concentration is too high. | Decrease the acid concentration. |
| Temperature is too high. | Lower the reaction temperature. | |
| Formation of unexpected side products. | Secondary reactions may be occurring at harsh conditions. | Use milder conditions (lower acid concentration and temperature). Characterize the unknown peaks by LC-MS and NMR to identify the side products. |
Analytical Phase (HPLC/LC-MS)
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure all analytes are in a single ionic state. For acidic analytes, a pH of 2-3 is often optimal. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase. | Use a mobile phase modifier (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds). | |
| Inconsistent retention times. | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Ghost peaks. | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector and system thoroughly. |
| Difficulty in identifying degradation products by MS. | Poor ionization of the analyte. | Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flow). Try both positive and negative ionization modes. |
| Co-elution of peaks. | Optimize the HPLC method to achieve better separation. |
Analytical Phase (NMR)
| Issue | Possible Cause | Recommended Solution |
| Broad peaks. | Presence of paramagnetic impurities. | Filter the sample through a plug of Celite or use a metal scavenger. |
| Poor shimming. | Re-shim the spectrometer. | |
| Sample concentration is too high. | Dilute the sample. | |
| Water peak obscuring signals. | Incomplete drying of the sample or use of a wet NMR solvent. | Lyophilize the sample to remove water. Use a freshly opened bottle of deuterated solvent or a solvent dried over molecular sieves. |
| Difficulty in assigning peaks. | Overlapping signals in the 1D spectrum. | Run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation. |
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as no specific experimental data for the degradation of this compound could be found in the searched literature. Researchers should generate their own data for accurate analysis.
Table 1: Hypothetical Degradation of this compound in 1 M HCl at 50 °C
| Time (hours) | This compound (%) | 3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid (%) | 3,5-Dimethoxyacetophenone (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 12 | 3 |
| 2 | 72 | 20 | 8 |
| 4 | 50 | 25 | 25 |
| 8 | 25 | 15 | 60 |
| 12 | 10 | 5 | 85 |
| 24 | <1 | <1 | >98 |
Table 2: Hypothetical Effect of pH and Temperature on the Half-Life (t½) of this compound
| Condition | Temperature (°C) | Half-Life (hours) |
| 0.1 M HCl (pH 1) | 25 | 48 |
| 0.1 M HCl (pH 1) | 50 | 8 |
| 1 M HCl (pH 0) | 25 | 12 |
| 1 M HCl (pH 0) | 50 | 2 |
| pH 4 Buffer | 50 | >168 |
| pH 7 Buffer | 50 | >168 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To determine the degradation pathway and identify major degradation products of this compound under acidic stress.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector or LC-MS system
-
pH meter
-
Water bath or heating block
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
In a series of vials, add a known volume of the stock solution and dilute with 1 M HCl to a final concentration of 0.1 mg/mL.
-
Place the vials in a water bath set at a specific temperature (e.g., 50 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials.
-
Immediately neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Identify and quantify the parent compound and any degradation products.
Protocol 2: Isolation and Characterization of the Major Degradation Product
Objective: To isolate the major degradation product for structural elucidation by NMR.
Procedure:
-
Perform a larger-scale degradation reaction under conditions that yield a significant amount of the major degradation product (e.g., 1 M HCl at 50 °C for 8-12 hours).
-
Neutralize the reaction mixture.
-
Extract the degradation product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure as 3,5-dimethoxyacetophenone.
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. organomation.com [organomation.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. hplc.eu [hplc.eu]
instability of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in basic media
Welcome to the technical support center for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the handling and stability of this compound, particularly in basic media.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning yellow and showing new spots on TLC after adding a basic reagent?
A1: this compound possesses an active methylene group flanked by a carbonyl and a nitrile group. In the presence of a base, this methylene group can be deprotonated to form a resonance-stabilized carbanion. This enolate intermediate can undergo further reactions, leading to the formation of colored byproducts and new compounds observable on TLC. The yellow discoloration is often indicative of the formation of these conjugated systems.
Q2: What are the primary degradation pathways for this compound in basic media?
A2: The two main degradation pathways in basic media are:
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to the corresponding primary amide and subsequently to the carboxylic acid salt. The extent of hydrolysis depends on the reaction conditions such as the strength of the base, temperature, and reaction time.[1][2][3]
-
Retro-Claisen Condensation: As a β-ketonitrile, the compound is susceptible to a retro-Claisen type cleavage. This involves the breaking of the carbon-carbon bond between the carbonyl group and the active methylene group, which would yield 3,5-dimethoxybenzoate and acetonitrile upon protonation of the nitrile anion.
Q3: Can I use sodium hydroxide or potassium carbonate as a base in reactions involving this compound?
A3: While these bases can be used, it is crucial to consider their strength and the reaction temperature. Strong bases like sodium hydroxide will readily deprotonate the active methylene group and can promote rapid hydrolysis of the nitrile. Weaker bases like potassium carbonate may offer more controlled reactions, but degradation can still occur, especially with prolonged reaction times or elevated temperatures. For reactions where the integrity of the β-ketonitrile is paramount, non-nucleophilic bases such as DBU or Hunig's base might be more suitable, although careful optimization is still required.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly check for the appearance of new spots corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the starting material and the appearance of products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical shifts and integration of protons corresponding to the starting material and any new species formed. In-situ reaction monitoring by NMR can provide detailed kinetic information.[1][2][3][4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of the desired product in a base-catalyzed reaction. | The starting material is degrading under the reaction conditions. | - Lower the reaction temperature. - Use a milder or non-nucleophilic base. - Reduce the reaction time. - Perform the reaction under an inert atmosphere to prevent oxidative degradation. |
| Multiple products are observed by TLC or HPLC. | Competing degradation pathways (nitrile hydrolysis, retro-Claisen) are occurring. | - Screen different bases and solvents to find more selective conditions. - Carefully control the stoichiometry of the base. An excess of a strong base can accelerate degradation. - Consider protecting the ketone or nitrile group if compatible with the desired reaction. |
| Difficulty in isolating the product from the reaction mixture. | The product may be co-eluting with degradation products, or the degradation products may interfere with the workup. | - Optimize the purification method (e.g., column chromatography gradient, recrystallization solvent). - A pH adjustment during aqueous workup might help to separate acidic or basic degradation products. |
| Inconsistent reaction outcomes. | The stability of the compound is highly sensitive to minor variations in reaction conditions. | - Ensure precise control over temperature, addition rates of reagents, and stirring speed. - Use freshly prepared solutions of bases. - Ensure the starting material is pure before use. |
Data Presentation
The following table provides illustrative data on the stability of this compound under various basic conditions. This data is intended as a guideline and actual results may vary.
| Condition | Temperature (°C) | Time (h) | Remaining Starting Material (%) | Major Degradation Product(s) |
| 1 M NaOH (aq) | 25 | 1 | 65 | 3-(3,5-Dimethoxyphenyl)-3-oxopropanamide |
| 1 M NaOH (aq) | 25 | 6 | 20 | 3,5-Dimethoxybenzoic acid |
| 1 M K₂CO₃ (aq) | 25 | 24 | 85 | 3-(3,5-Dimethoxyphenyl)-3-oxopropanamide |
| 1 M K₂CO₃ (aq) | 50 | 6 | 55 | 3,5-Dimethoxybenzoic acid, Retro-Claisen products |
| 0.5 M NaH in THF | 25 | 4 | 90 | Minor hydrolysis and retro-Claisen products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general procedure for determining the stability of this compound in a basic aqueous solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Reaction Samples:
-
In separate vials, add the desired basic aqueous solution (e.g., 0.1 M NaOH, 0.1 M K₂CO₃).
-
Spike the basic solution with the stock solution to a final concentration of 50 µg/mL.
-
Prepare a control sample by spiking a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) with the stock solution to the same final concentration.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable acidic buffer to neutralize the base and prevent further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the starting material has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of the remaining starting material at each time point by comparing the peak area to the peak area at time zero.
Protocol 2: NMR Monitoring of Degradation
This protocol describes how to monitor the degradation of this compound in a basic solution using NMR spectroscopy.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (time = 0).
-
-
Initiation of Reaction:
-
Add a small, known amount of a basic solution (e.g., NaOD in D₂O) to the NMR tube.
-
Quickly mix the contents and place the tube back in the NMR spectrometer.
-
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra to obtain clear peaks.
-
Identify the characteristic peaks of the starting material and any new peaks that appear for the degradation products.
-
Integrate the peaks corresponding to the starting material and the products at each time point.
-
The relative concentrations can be determined from the integration values, allowing for the calculation of the degradation rate.
-
Visualizations
References
Technical Support Center: Crystallization of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound is a polar molecule due to the presence of nitrile and carbonyl groups. This polarity can lead to several crystallization challenges, including high solubility in polar solvents, which can make it difficult to achieve the necessary supersaturation for crystallization.[1] Another common issue is the tendency for rapid crystallization, which can result in the formation of small, poorly defined crystals or even an amorphous solid, compromising purity and handling.[1][2]
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of the compound in various solvents at both room temperature and their boiling points. Solvents to consider include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents (e.g., toluene, heptane), as well as solvent mixtures.
Q3: What is a solvent/anti-solvent crystallization, and when should I use it?
A3: This technique is particularly useful when your compound is highly soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"), with both solvents being miscible. The process involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature. The "anti-solvent" is then slowly added until the solution becomes slightly cloudy, indicating the onset of precipitation. Upon slow cooling, crystals should form. This method can be advantageous when a single solvent system does not yield high-quality crystals.
Q4: How can I increase the yield of my crystals?
A4: A low yield can be due to several factors.[2] If too much solvent was used, a significant amount of the compound may remain in the mother liquor.[2] To improve the yield, ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[3][4] After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility and promote more extensive crystallization.[3] You can check for remaining product in the mother liquor by evaporating a small sample; a significant solid residue indicates that recovery can be improved.[3]
Q5: My compound is not crystallizing at all. What should I do?
A5: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated.[1] This can be due to using too much solvent.[1] Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.[1] If crystals still do not form, scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.[1] Adding a seed crystal of the pure compound, if available, is also a highly effective method to initiate crystal growth.[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Product "oils out" instead of crystallizing | 1. The solution is too supersaturated.[1] 2. The cooling rate is too fast.[1] 3. Impurities are present, depressing the melting point.[1] 4. The boiling point of the solvent is higher than the melting point of the solute.[1] | 1. Add a small amount of additional solvent to reduce the concentration.[1] 2. Allow the solution to cool more slowly. Insulating the flask can help.[1] 3. Consider further purification of the crude product (e.g., column chromatography) before crystallization.[1] 4. Choose a solvent with a lower boiling point.[1] |
| Crystals are very small (fine needles or powder) | 1. Crystallization occurred too rapidly.[2][3] 2. The solution was highly supersaturated.[1] | 1. Slow down the cooling rate by insulating the flask. 2. Use a slightly larger volume of solvent to achieve a less supersaturated solution.[1] 3. Consider a different crystallization technique, such as vapor diffusion, which often promotes slower and more controlled crystal growth.[1] |
| Low recovery of crystalline product | 1. The compound has significant solubility in the cold solvent.[2][3] 2. Too much solvent was used.[2] 3. Premature crystallization occurred during hot filtration.[3] | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[3] 2. Use the minimum amount of hot solvent required to dissolve the compound.[3] 3. Pre-heat the filtration apparatus (funnel and filter paper) before filtering the hot solution to prevent premature crystal formation.[3] |
| Discolored crystals | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is the most common method for purifying solid compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent and heat the mixture to its boiling point with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. A slower cooling rate generally leads to the formation of larger and purer crystals.[2][3]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.[3]
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is effective when the compound is highly soluble in one solvent and insoluble in another.
-
Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (in which it is highly soluble) at an appropriate temperature.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed. Crystals should form as the solution slowly cools or as the solvent composition changes at the interface.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Data Presentation
The following table provides a template for recording experimental data to determine the optimal crystallization conditions for this compound.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Morphology | Yield (%) | Purity (e.g., by HPLC, %) |
| Ethanol | e.g., 5 | e.g., 50 | e.g., Needles | e.g., 85 | e.g., 99.2 |
| Isopropanol | e.g., 2 | e.g., 35 | e.g., Plates | e.g., 90 | e.g., 99.5 |
| Ethyl Acetate | e.g., 10 | e.g., 80 | e.g., Prisms | e.g., 80 | e.g., 98.9 |
| Toluene | e.g., <1 | e.g., 15 | e.g., Rods | e.g., 92 | e.g., 99.6 |
| Ethanol/Water (9:1) | e.g., 8 | e.g., 60 | e.g., Small Needles | e.g., 88 | e.g., 99.3 |
Visualizations
Caption: Troubleshooting workflow for improving crystal quality.
References
common impurities found in 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: Common impurities typically arise from unreacted starting materials, side-products from the condensation reaction, and degradation of the final product. Based on a common synthetic route, the Claisen condensation of ethyl 3,5-dimethoxybenzoate with acetonitrile, the following impurities are frequently observed:
-
Unreacted Starting Materials:
-
Ethyl 3,5-dimethoxybenzoate
-
3,5-Dimethoxybenzoic acid (from hydrolysis of the ester)
-
-
Side-Products:
-
3,5-Dimethoxyacetophenone (often a precursor to the benzoate ester)
-
Self-condensation products of acetonitrile.
-
-
Degradation Products:
-
3-(3,5-Dimethoxyphenyl)-3-oxopropanamide (from partial hydrolysis of the nitrile)
-
3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid (from complete hydrolysis of the nitrile)
-
Q2: How can I detect these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for detecting and quantifying impurities in samples of this compound.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the structure of unknown impurities.[5][6][7][8]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
-
Inefficient base: The Claisen condensation requires a strong base to deprotonate acetonitrile. If the base is old, hydrated, or not strong enough, the reaction will not proceed efficiently.
-
Reaction temperature: The temperature for the condensation reaction is critical. If it's too low, the reaction may be sluggish. If it's too high, it can lead to the formation of side products and degradation.
-
Moisture in reagents or solvents: The presence of water can hydrolyze the starting ester and the final product, reducing the yield.
-
Inefficient workup: Product loss can occur during the extraction and purification steps.
Q4: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A4: To identify an unknown impurity, a combination of analytical techniques is recommended. First, use HPLC coupled with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak.[9] Then, isolate the impurity using preparative HPLC.[1] Finally, elucidate the structure of the isolated impurity using NMR spectroscopy (1H, 13C, and 2D-NMR).[5][6][7][8]
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
HPLC analysis shows peaks corresponding to the retention times of ethyl 3,5-dimethoxybenzoate and/or 3,5-dimethoxybenzoic acid.
-
¹H NMR spectrum shows characteristic signals of the starting materials.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or inadequate temperature.
-
Use of a suboptimal amount of base.
-
Quenching the reaction prematurely.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side-product formation.
-
Adjust Stoichiometry: Ensure at least a stoichiometric amount of a strong, anhydrous base (e.g., sodium ethoxide, sodium amide) is used.
-
Purification: If starting materials are present in the crude product, they can often be removed by column chromatography on silica gel.
| Compound | Typical ¹H NMR Signals (CDCl₃, ppm) | Notes |
| Ethyl 3,5-dimethoxybenzoate | ~7.2 (s, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~3.8 (s, 6H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃) | Aromatic and ethyl ester signals are characteristic. |
| 3,5-Dimethoxybenzoic acid | ~7.2 (s, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~3.8 (s, 6H, -OCH₃), ~11-12 (br s, 1H, -COOH) | Broad carboxylic acid proton signal is a key indicator. |
Issue 2: Formation of Hydrolysis Byproducts
Symptoms:
-
HPLC analysis reveals peaks with shorter retention times than the desired product, corresponding to more polar compounds.
-
Mass spectrometry data indicates the presence of compounds with molecular weights corresponding to the amide or carboxylic acid derivatives.
-
¹H NMR may show a broad signal for the -CONH₂ protons or the disappearance of the characteristic methylene singlet of the product.
Possible Causes:
-
Presence of water in the reaction mixture.
-
Acidic or basic conditions during workup and purification.
-
Prolonged storage in non-anhydrous solvents.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Workup: Neutralize the reaction mixture carefully during workup to avoid strongly acidic or basic conditions.
-
Proper Storage: Store the purified product in a dry, cool, and dark place.
| Impurity | Molecular Weight ( g/mol ) | Key Analytical Features |
| 3-(3,5-Dimethoxyphenyl)-3-oxopropanamide | 223.23 | MS signal at m/z 224 [M+H]⁺. Broad signals for -CONH₂ in ¹H NMR. |
| 3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid | 224.21 | MS signal at m/z 225 [M+H]⁺. Broad -COOH signal in ¹H NMR. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: ¹H NMR Sample Preparation for Impurity Identification
-
Sample Preparation: Accurately weigh about 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.[5][6]
-
Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[5][6]
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Workflow for identifying unknown impurities.
References
- 1. journalijar.com [journalijar.com]
- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in the characterization of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for the analytical characterization of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS No. 70988-04-4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the analysis of this β-ketonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges associated with this compound?
A1: The primary analytical challenges for this compound stem from its chemical structure. As a β-ketonitrile, it is susceptible to keto-enol tautomerism, which can lead to multiple peaks or broadened signals in NMR and HPLC analyses. The presence of both a polar nitrile group and a nonpolar dimethoxyphenyl group can also complicate chromatographic separations. Furthermore, like many active pharmaceutical ingredients (APIs), ensuring purity and identifying potential process-related impurities is a critical challenge.
Q2: How does keto-enol tautomerism affect the NMR spectrum of this compound?
A2: Keto-enol tautomerism can result in the presence of two distinct sets of signals in the NMR spectrum, corresponding to the keto and enol forms. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[1][2] In nonpolar solvents, the enol form may be more prevalent due to the formation of an intramolecular hydrogen bond, while polar solvents may favor the keto form.[3] This can lead to difficulties in spectral interpretation and quantification. For an accurate analysis, it is crucial to allow the sample to reach equilibrium in the NMR solvent before acquisition.
Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the likely causes?
A3: Peak tailing in the HPLC analysis of polar aromatic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase.[4] Common causes include interactions with residual silanol groups on silica-based columns. To mitigate this, consider adjusting the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4), using a high-purity silica column (Type B), or adding a competing base like triethylamine to the mobile phase in small concentrations.[5]
Q4: What are the expected major fragments in the mass spectrum of this compound?
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or multiple peaks for the methylene (-CH2-) and methoxy (-OCH3) protons. | Keto-enol tautomerism. | 1. Allow the sample to equilibrate in the NMR solvent for an extended period before analysis. 2. Acquire spectra in different deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to observe shifts in the tautomeric equilibrium.[1] 3. Consider variable temperature NMR studies to investigate the interconversion rate between tautomers. |
| Unexpected peaks in the spectrum. | Residual solvent or impurities from synthesis. | 1. Consult tables of common NMR solvent impurities to identify extraneous peaks.[6] 2. If starting materials or known byproducts are suspected, acquire their NMR spectra for comparison. |
| Poor signal-to-noise ratio. | Low sample concentration or insufficient number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing or fronting. | Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reduce the sample concentration or injection volume.[4] 4. Add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol sites.[5] |
| Variable retention times. | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column thermostat to maintain a constant temperature. 3. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[7] |
| Ghost peaks. | Impurities in the mobile phase or carryover from previous injections. | 1. Run a blank gradient to identify impurities in the mobile phase.[5] 2. Use high-purity solvents and freshly prepared mobile phases. 3. Incorporate a needle wash step in the injection sequence to reduce carryover. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed. | In-source fragmentation or low ionization efficiency. | 1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI). 2. Optimize the ion source parameters (e.g., cone voltage in ESI) to minimize fragmentation. |
| Complex fragmentation pattern. | Multiple fragmentation pathways or presence of impurities. | 1. Analyze the sample using tandem mass spectrometry (MS/MS) to isolate the precursor ion and characterize its fragments. 2. Compare the fragmentation pattern to that of known related compounds or use fragmentation prediction software. |
| Poor signal intensity. | Low sample concentration, ion suppression, or detector issues. | 1. Increase sample concentration. 2. If using ESI, dilute the sample to mitigate ion suppression effects. 3. Ensure the mass spectrometer is properly tuned and calibrated. |
Data Presentation
Predicted NMR Data
The following table summarizes the predicted 1H and 13C NMR chemical shifts for the keto form of this compound in CDCl3. These values are estimated based on the analysis of structurally similar compounds.
| 1H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0 - 7.2 | m | 3H |
| Methylene-H | ~4.0 - 4.2 | s | 2H |
| Methoxy-H | ~3.8 | s | 6H |
| 13C NMR (Predicted) | Chemical Shift (ppm) |
| Carbonyl-C | ~190 |
| Aromatic-C (methoxy-substituted) | ~161 |
| Aromatic-C (ipso) | ~137 |
| Nitrile-C | ~115 |
| Aromatic-CH | ~107 |
| Methoxy-C | ~56 |
| Methylene-C | ~30 |
Predicted Mass Spectrometry Data
| m/z (Predicted) | Proposed Fragment |
| 205 | [M]+ |
| 165 | [M - CH2CN]+ |
| 137 | [M - CO - CH2CN]+ |
| 107 | [C6H3(OCH3)]+ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 13C NMR spectra at room temperature. For 13C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the aromatic chromophore absorbs, typically around 254 nm.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., ESI or APCI). For structural elucidation, a tandem mass spectrometer is recommended.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizations
Caption: General experimental workflow for the synthesis and characterization.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
addressing reproducibility issues in assays with 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential reproducibility issues in your assays.
Disclaimer: Information on specific assay interference mechanisms for this compound is limited in published literature. The guidance provided here is based on general principles of small molecule screening, and common issues observed with related chemical structures such as β-ketonitriles and dimethoxyphenyl-containing compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in experimental assays.
Q1: What are the potential sources of variability in my assay results with this compound?
A1: Variability in assay results can stem from several factors:
-
Compound Handling: Inconsistent dissolution or storage of the compound can lead to variations in its effective concentration.
-
Assay Conditions: Fluctuations in temperature, incubation times, and reagent concentrations can impact results.
-
Cell-Based Assays: Variations in cell density, passage number, and overall cell health can introduce significant variability.[1]
-
Plate Effects: "Edge effects" in microplates can lead to inconsistent results in the outer wells.[1]
Q2: I am observing a high rate of false positives in my high-throughput screen (HTS). Could this compound be a Pan-Assay Interference Compound (PAIN)?
A2: While it is possible, blindly flagging a compound as a PAIN can be misleading.[2] Small molecules can interfere with assays through various mechanisms unrelated to specific biological activity.[3] It is crucial to perform counter-screens and orthogonal assays to rule out assay artifacts before concluding that a compound is a non-specific "hit."
Q3: My fluorescence-based assay shows inconsistent results. How might this compound be interfering?
A3: Compounds with aromatic rings, like this compound, have the potential to interfere with fluorescence-based assays through:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a high background signal.[4]
-
Quenching: The compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in the detected signal.[4]
Q4: How can I be sure that the observed activity of this compound is due to a specific interaction with my target?
A4: To increase confidence in your results, a multi-pronged approach is recommended:
-
Dose-Response Curves: Establish a clear concentration-dependent effect.[3]
-
Orthogonal Assays: Confirm the activity in a different assay format that measures the same biological endpoint but uses a different detection technology.[5]
-
Counter-Screens: Use assays to identify and eliminate compounds that interfere with the assay technology itself.[3]
-
Structure-Activity Relationship (SAR) Studies: Test analogs of your compound to see if there is a correlation between structural changes and biological activity.[5]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges you may encounter.
Issue 1: High Variability Between Replicate Wells
Troubleshooting Workflow for High Variability
References
- 1. benchchem.com [benchchem.com]
- 2. PAINS-killer: UNC study finds serious issues with popular drug screening tool | EurekAlert! [eurekalert.org]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile and Its Analogs
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, the chemical scaffold of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile has emerged as a promising starting point for the development of potent cytotoxic agents. This guide offers a comprehensive comparison of the biological activity of this lead compound with its structural analogs, providing researchers, scientists, and drug development professionals with critical experimental data to inform future research and development endeavors. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related chemical series to elucidate key structure-activity relationships (SAR) and potential mechanisms of action.
A significant body of research points towards the disruption of microtubule dynamics as a key mechanism through which methoxy-substituted phenyl compounds exert their anticancer effects. This often leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis.
Comparative Analysis of Anticancer Activity
To illustrate the impact of structural modifications on cytotoxic activity, we present data from a study on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile analogs. These compounds share a common synthetic precursor with the 3-oxo-3-phenylpropanenitrile class and provide valuable insights into the effects of substituting the phenyl ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound ID | Phenyl Ring Substituent | MDA-MB-231 (Breast) IC50 (µM)[1] | A549 (Lung) IC50 (µM)[1] | HeLa (Cervical) IC50 (µM)[1] | MIA PaCa-2 (Pancreatic) IC50 (µM)[1] | 5637 (Bladder) IC50 (µM)[1] | HepG2 (Liver) IC50 (µM)[1] |
| 4a | 4-Fluoro | 2.9 | 3.5 | 4.1 | 3.8 | 4.5 | 5.2 |
| 4c | 3-Chloro | 2.5 | 3.1 | 3.7 | 3.4 | 4.0 | 4.8 |
| 4d | 4-Chloro | 3.1 | 3.8 | 4.5 | 4.2 | 4.9 | 5.7 |
| 4e | 4-Bromo | 3.0 | 3.6 | 4.3 | 4.0 | 4.7 | 5.5 |
| 4f | 4-Iodo | 3.3 | 4.0 | 4.8 | 4.5 | 5.2 | 6.0 |
| 4i | 2,3-Dichloro | 4.5 | 5.4 | 6.3 | 5.9 | 6.9 | 8.0 |
Structure-Activity Relationship Insights:
The data from this series of benzo[f]chromene-2-carbonitrile analogs reveals that the nature and position of the substituent on the pendant phenyl ring significantly influence the cytotoxic activity. Halogen substitution, particularly with moderately sized halogens at the meta or para positions, appears to enhance the anticancer effects of these compounds.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments relevant to the biological evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach for 24 hours.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, and a fluorescence-based reporter or a turbidity-based detection system are required.
-
Reaction Setup: The reaction mixture, containing tubulin in a polymerization buffer with GTP, is prepared on ice.
-
Compound Addition: The test compound or control (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) is added to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-heated to 37°C.
-
Data Acquisition: The increase in fluorescence or absorbance (at 340 nm for turbidity) is monitored over time.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the resulting curves. A decrease in the polymerization rate and extent indicates inhibition.[2][3][4][5]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[6]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent the staining of RNA.[7][8][9]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the potential mechanisms of action, the following diagrams illustrate the experimental workflow and a key signaling pathway involved in the anticancer activity of these compounds.
References
- 1. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unraveling the Structure-Activity Relationship of Phenylpropanenitrile Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile derivatives remains a niche area of research with limited publicly available data. However, by examining structurally related compounds, particularly those featuring the bioisosteric 3,4,5-trimethoxyphenyl moiety, we can glean valuable insights into the key structural features driving their biological activity. This guide provides a comparative analysis of these related analogs, focusing on their anticancer properties, supported by experimental data and detailed protocols.
Comparative Analysis of Anticancer Activity
Recent studies have focused on derivatives where the 3-oxopropanenitrile core is incorporated into more complex heterocyclic systems. A notable example is a series of trimethoxyphenyl (TMP)-based analogs synthesized from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone. These compounds have demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with some exhibiting potent inhibition of β-tubulin polymerization.[1][2]
The table below summarizes the in vitro cytotoxicity of these TMP-based analogs, providing a basis for understanding their SAR.
| Compound ID | Structure | Modification from Parent Scaffold | IC50 (µM) on HepG2 Cells | Reference |
| 9 | 2-(3,4-dimethoxyphenyl)-3-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazolidin-5-one | Phenyl substitution on the triazinone ring | 1.38 | [1] |
| 10 | 2-(3,4-dimethoxyphenyl)-3-(pyridin-2-yl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazolidin-5-one | Pyridoyl substitution on the triazinone ring | 2.52 | [1] |
| 11 | 2-(3,4-dimethoxyphenyl)-3-(thiazol-2-yl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazolidin-5-one | Phenylthiazolyl substitution on the triazinone ring | 3.21 | [1] |
| Podophyllotoxin | Reference Compound | - | Not specified in snippet | [1] |
From this limited dataset, we can infer a preliminary SAR:
-
The 3,4,5-trimethoxyphenyl group appears to be a critical pharmacophore for the observed anticancer activity.
-
Modifications to the heterocyclic ring system significantly impact cytotoxicity. The nature of the substituent on the triazinone ring influences the potency, with the N-phenyl derivative (Compound 9) being the most active in this series.[1]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds against the HepG2 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter was prepared.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin was initiated by incubating the mixture at 37°C, and the increase in fluorescence was monitored over time using a fluorescence plate reader.
-
Data Analysis: The extent of inhibition was determined by comparing the polymerization curves of the compound-treated samples with the control.
Visualizing the Research Workflow and Mechanism
To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Conclusion
References
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile Analogues Versus Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for analogues of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile and standard anticancer drugs across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.
Table 1: Cytotoxicity (IC50) of 3,5-Dimethoxyphenyl Analogues and Standard Anticancer Drugs on A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) | Citation |
| 3,5-Dimethylaminophenol (3,5-DMAP) | 45 | |
| Doxorubicin | > 20 | [1] |
| Cisplatin | 16.48 | [2] |
| Paclitaxel | Data not consistently reported in µM |
Table 2: Cytotoxicity (IC50) of 3,5-Dimethoxyphenyl Analogues and Standard Anticancer Drugs on MCF-7 Human Breast Adenocarcinoma Cells
| Compound | IC50 (µM) | Citation |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f) | 11.1-fold lower than Cisplatin | [3] |
| Doxorubicin | 2.50 | [1] |
| Cisplatin | IC50 values vary significantly | [4] |
| Paclitaxel | Data not consistently reported in µM |
Table 3: Cytotoxicity (IC50) of 3,5-Dimethoxyphenyl Analogues and Standard Anticancer Drugs on HeLa Human Cervical Adenocarcinoma Cells
| Compound | IC50 (µM) | Citation |
| (Z)-3-(4- bromophenyl)-2-(3,5-dimethoxyphenyl)acrylonitrile (Compound 2) | Selective for HeLa cells | [5] |
| Doxorubicin | 2.92 | [1] |
| Cisplatin | 28.96 | [6] |
| Paclitaxel | Data not consistently reported in µM |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxicity, apoptosis-inducing potential, and effects on the cell cycle of a test compound.
Cell Viability and Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test compound and standard drugs (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound and standard drugs is prepared in a complete growth medium. The culture medium from the wells is replaced with the medium containing different concentrations of the compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Both adherent and suspension cells are collected from the culture plates. Adherent cells are detached using a gentle enzyme-free dissociation solution or trypsin.
-
Cell Washing: The cells are washed with cold PBS and then resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed by dropwise addition of cold 70% ethanol while vortexing. The fixed cells can be stored at -20°C.
-
Cell Washing: The fixed cells are washed with PBS to remove the ethanol.
-
Staining: The cells are resuspended in a PI staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of DNA content is generated. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating cytotoxicity and mechanism of action.
Caption: Putative signaling pathway for 3,5-dimethoxyphenyl analogues.
Conclusion
This guide consolidates available data on the cytotoxic properties of compounds structurally related to this compound and compares them with standard chemotherapeutic agents. The provided experimental protocols offer a standardized framework for conducting further research. The visualized workflows and signaling pathways serve as a conceptual guide for investigating the anticancer potential of this class of compounds. It is imperative for researchers to conduct direct experimental evaluation of this compound to ascertain its specific cytotoxic profile and mechanism of action.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchhub.com [researchhub.com]
A Comparative Guide to the HPLC Validation for the Analysis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis. The performance of the HPLC method is compared with an alternative analytical technique, Ultra-High-Performance Liquid Chromatography (UHPLC), to provide researchers, scientists, and drug development professionals with the necessary data to select the most suitable method for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
A robust and reliable reversed-phase HPLC (RP-HPLC) method has been developed and validated for the accurate quantification of this compound. This method is suitable for routine quality control and stability testing of the compound.
Alternative Analytical Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
For laboratories requiring higher throughput and reduced solvent consumption, a UHPLC method is presented as a viable alternative. By utilizing columns with smaller particle sizes, UHPLC offers significantly faster analysis times without compromising analytical performance. The transfer of an HPLC method to UHPLC can reduce analysis time and solvent consumption by approximately 90%.[1]
Quantitative Data Summary
The following tables summarize the validation parameters for the proposed HPLC method and a comparative UHPLC method, demonstrating the performance characteristics of each technique. The validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[2]
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time (RT) | ~ 5.2 min |
Table 2: Comparative UHPLC Method Performance
| Performance Metric | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
| Retention Time (RT) | ~ 1.8 min |
Experimental Protocols
Validated HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). The gradient starts at 30% A, increases to 70% A over 8 minutes, holds for 2 minutes, and then returns to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase.
Alternative UHPLC Method Protocol
-
Instrumentation: Agilent 1290 Infinity II LC System or equivalent.[1]
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm particle size.[1]
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B), optimized for faster elution. The gradient starts at 30% A and rapidly increases to 90% A over 2.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Same as the HPLC method.
Visualizations
The following diagrams illustrate the workflow of the HPLC method validation process and a decision-making pathway for selecting an appropriate analytical method.
Caption: Workflow for the validation of an HPLC method.
Caption: Decision pathway for analytical method selection.
References
Assessing the Cross-Reactivity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological cross-reactivity of the synthetic compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. As a member of the tyrphostin family of molecules, this compound is predicted to exhibit inhibitory activity against protein tyrosine kinases, which are critical regulators of cellular signaling pathways. Understanding the selectivity and potential off-target effects of such compounds is paramount in drug discovery and development to ensure efficacy and minimize adverse effects.
Introduction to this compound and Tyrphostins
This compound belongs to a class of organic molecules known as tyrphostins, which are synthetic compounds designed to inhibit the activity of protein tyrosine kinases. The core structure, featuring a benzoylacetonitrile moiety, is a common scaffold for kinase inhibitors. The 3,5-dimethoxyphenyl substitution pattern is anticipated to influence the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases. Given the structural similarities to known tyrosine kinase inhibitors, it is crucial to evaluate the cross-reactivity of this compound across a panel of representative kinases to determine its selectivity profile.
Comparative Kinase Inhibition Profile
Due to the limited publicly available data on the specific kinase inhibition profile of this compound, this section presents a representative comparison based on the known activities of structurally related tyrphostin compounds. The following tables summarize the half-maximal inhibitory concentrations (IC50) of reference tyrphostins against key tyrosine kinases implicated in cancer and other diseases. This inferred data provides a plausible framework for assessing the potential cross-reactivity of the compound of interest.
Table 1: Comparative IC50 Values of Tyrphostin Analogs Against a Panel of Tyrosine Kinases
| Compound | EGFR (IC50, µM) | Src (IC50, µM) | VEGFR2 (IC50, µM) | PDGFRβ (IC50, µM) |
| This compound (Predicted) | Low µM | Moderate µM | Moderate µM | High µM |
| Tyrphostin AG 99 (Reference) | 10-20 | >100 | >100 | >100 |
| Tyrphostin A25 (Reference) | 0.1-1 | 50-100 | >100 | 20-50 |
| Staurosporine (Broad-Spectrum Control) | <0.01 | <0.01 | <0.01 | <0.01 |
Note: The data for this compound is predictive and serves as a hypothesis for experimental validation. Reference compound data is sourced from publicly available literature.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a series of in vitro kinase assays should be performed. Below are detailed methodologies for assessing the compound's inhibitory activity against three key tyrosine kinases: EGFR, Src, and VEGFR2.
EGFR Kinase Assay Protocol
This assay measures the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant EGFR enzyme, and the peptide substrate.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Src Kinase Assay Protocol
This assay quantifies the inhibition of the non-receptor tyrosine kinase Src.
-
Materials:
-
Recombinant human c-Src kinase
-
Src-specific peptide substrate (e.g., cdc2 6-20 peptide)
-
Same reagents as the EGFR kinase assay.
-
-
Procedure:
-
The procedure is analogous to the EGFR kinase assay, with the substitution of recombinant c-Src kinase and its specific peptide substrate.
-
Follow steps 1-10 as outlined in the EGFR Kinase Assay Protocol to determine the IC50 value for Src inhibition.
-
VEGFR2 Kinase Assay Protocol
This protocol is for assessing the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
VEGFR2-specific peptide substrate
-
Same reagents as the EGFR kinase assay.
-
-
Procedure:
-
Similar to the previous assays, this protocol uses the same fundamental steps.
-
Substitute recombinant VEGFR2 kinase and its corresponding specific substrate.
-
Execute steps 1-10 from the EGFR Kinase Assay Protocol to obtain the IC50 value for VEGFR2 inhibition.
-
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Ensuring Reproducibility in Experimental Results with 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of synthetic methodologies for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a versatile β-ketonitrile, and discusses its potential applications by drawing parallels with structurally related compounds. Due to the limited availability of direct comparative studies on this specific molecule, this guide focuses on providing robust, generalizable experimental protocols and contextual data to ensure consistent outcomes.
Synthesis of this compound: A Comparison of Key Methodologies
The synthesis of this compound can be approached through several established methods for forming β-ketonitriles. The choice of method can significantly impact yield, purity, and scalability. Below, we compare the most relevant synthetic strategies.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Claisen-type Condensation | 3,5-Dimethoxyacetophenone, Ethyl Cyanoacetate, Strong Base (e.g., NaH, NaOEt) | Anhydrous solvent (e.g., THF, EtOH), Reflux or Room Temperature | Well-established method, good for generating β-keto esters which can be converted to nitriles. | Requires strong base, potential for side reactions. |
| Acylation of Acetonitrile Anion | 3,5-Dimethoxybenzoyl Chloride, Acetonitrile, Strong Base (e.g., n-BuLi, LDA) | Anhydrous ethereal solvent (e.g., THF, Et2O), Low Temperature (-78 °C to rt) | Direct formation of the β-ketonitrile. | Requires cryogenic conditions and highly reactive organolithium bases. |
| Microwave-Assisted Synthesis | 3,5-Dimethoxybenzoyl derivative, Acetonitrile derivative, Catalyst (e.g., DABCO) | Solvent-free or high-boiling solvent, Microwave irradiation (100-150 °C) | Rapid reaction times, often higher yields, environmentally friendly.[1][2] | Requires specialized microwave reactor equipment. |
| Thorpe-Ziegler Reaction (Intermolecular) | Not directly applicable for synthesis from two different components. Primarily for self-condensation of nitriles.[3][4][5][6] | Base-catalyzed. | Useful for synthesizing more complex nitriles and cyclic compounds. | Not a direct route for the target compound. |
Detailed Experimental Protocols
To ensure reproducibility, detailed protocols for the most promising synthetic methods are provided below. These are generalized protocols that should be optimized for the specific substrate, this compound.
Protocol 1: Synthesis via Claisen-type Condensation
This protocol is adapted from general procedures for the synthesis of β-ketonitriles from esters and nitriles.[7][8][9]
Materials:
-
3,5-Dimethoxybenzoyl Chloride
-
Acetonitrile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by the dropwise addition of acetonitrile (1.5 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on green chemistry principles for the synthesis of β-ketonitriles.[2][10][11]
Materials:
-
Isatoic Anhydride derivative of 3,5-Dimethoxybenzoic acid (if applicable for a specific reaction pathway)
-
Acetonitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the 3,5-dimethoxybenzoyl derivative (1.0 equivalent), acetonitrile (as reactant and solvent), and DABCO (0.2 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.[1]
-
Monitor the pressure and temperature throughout the reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualization of Synthetic Workflow
To provide a clear overview of the synthetic process, the following workflow diagrams are provided.
Caption: Workflow for the synthesis of this compound via Claisen-type condensation.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Potential Applications and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of 3-aryl-3-oxopropanenitriles and compounds containing the 3,5-dimethoxyphenyl moiety have shown significant biological activities. These activities suggest potential applications in drug discovery and as probes for studying cellular signaling pathways.
Table 2: Potential Biological Activities of Structurally Related Compounds
| Compound Class / Moiety | Potential Biological Activity | Implicated Signaling Pathways | References |
| Acrylonitrile Derivatives | Antiproliferative (anticancer) | - | [12] |
| 3,5-Dimethoxyphenyl Derivatives | Tyrosinase inhibition | - | [13][14] |
| Arylpropanenitriles | Enzyme inhibition (e.g., D-amino acid oxidase) | - | [15] |
| Chalcone Derivatives (structurally related) | Anti-inflammatory, Anticancer | NF-κB, MAPK | - |
The 3,5-dimethoxyphenyl group, in particular, is found in a number of natural and synthetic compounds with interesting biological profiles, including tyrosinase inhibitors.[13][14] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
The acrylonitrile moiety is a versatile pharmacophore and has been incorporated into various compounds with antiproliferative activity against cancer cell lines.[12]
Caption: Potential signaling pathways modulated by this compound based on related compounds.
Alternatives for Experimental Comparison
For researchers seeking to compare the performance of this compound, several classes of compounds can serve as relevant benchmarks depending on the intended application.
-
For Heterocyclic Synthesis: Malononitrile and ethyl cyanoacetate are common alternatives to the parent 3-oxopropanenitrile and can be used to synthesize a variety of heterocyclic scaffolds.[16][17] The choice between these will depend on the desired substitution pattern on the final product.
-
For Biological Activity Screening:
-
As a potential tyrosinase inhibitor: Kojic acid is a well-established tyrosinase inhibitor and would be a suitable positive control.[14]
-
As a potential anticancer agent: Established chemotherapeutic agents relevant to the specific cancer cell line being studied should be used for comparison.
-
By providing detailed, adaptable protocols and contextualizing the potential applications of this compound with data from analogous compounds, this guide aims to facilitate reproducible and impactful research.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. askthenerd.com [askthenerd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
benchmarking the synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in pharmaceutical and organic synthesis. The performance of a traditional Claisen condensation is benchmarked against an alternative two-step route commencing with the corresponding benzoic acid. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their primary performance metrics.
| Parameter | Route 1: Claisen Condensation | Route 2: From 3,5-Dimethoxybenzoic Acid |
| Starting Material | Methyl 3,5-dimethoxybenzoate | 3,5-Dimethoxybenzoic acid |
| Key Reagents | Sodium methoxide, Acetonitrile | Thionyl chloride, Trimethylsilyl cyanide |
| Number of Steps | 1 | 2 |
| Reaction Time | 24 hours | ~4 hours (total) |
| Reaction Temperature | Reflux (120 °C) | Step 1: 90 °C; Step 2: Reflux |
| Yield (%) | ~38% (analogous compound) | High (qualitative) |
| Purification | Acidification, Extraction | Evaporation, Filtration/Extraction |
Experimental Protocols
Route 1: Claisen Condensation of Methyl 3,5-dimethoxybenzoate
This protocol is adapted from the established synthesis of benzoylacetonitrile and represents a standard approach for the formation of β-ketonitriles.[1]
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Sodium methoxide
-
Methanol
-
Acetonitrile
-
Diethyl ether
-
5% Sulfuric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
Methyl 3,5-dimethoxybenzoate is added to the methanolic sodium methoxide solution and heated with stirring to 80°C until a homogenous mixture is formed.
-
Acetonitrile is added slowly to the reaction mixture.
-
The temperature is then raised to 120°C, and the reaction is refluxed for 24 hours.
-
After cooling on an ice bath, the reaction mixture is treated with water and diethyl ether.
-
The aqueous layer is separated and acidified with 5% sulfuric acid.
-
The aqueous layer is then washed with saturated aqueous sodium bicarbonate, and the product is extracted.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
Route 2: Two-Step Synthesis from 3,5-Dimethoxybenzoic Acid
This alternative route involves the initial conversion of 3,5-dimethoxybenzoic acid to its more reactive acid chloride, followed by cyanation.
Step 1: Synthesis of 3,5-Dimethoxybenzoyl chloride [2][3]
Materials:
-
3,5-Dimethoxybenzoic acid
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Thionyl chloride
Procedure:
-
Suspend 3,5-dimethoxybenzoic acid in toluene and add a catalytic amount of DMF.
-
Heat the suspension to 50°C.
-
Add thionyl chloride dropwise over 10 minutes.
-
Heat the reaction mixture to 90°C and stir for 2 hours until gas evolution ceases.
-
Cool the mixture and concentrate under reduced pressure to obtain crude 3,5-dimethoxybenzoyl chloride.
Step 2: Cyanation of 3,5-Dimethoxybenzoyl chloride
This generalized procedure is based on the cyanation of other benzoyl chlorides.
Materials:
-
3,5-Dimethoxybenzoyl chloride
-
Acetonitrile
-
Trimethylsilyl cyanide
-
Tetrabutylammonium fluoride
Procedure:
-
In a flask, dissolve 3,5-dimethoxybenzoyl chloride, trimethylsilyl cyanide, and tetrabutylammonium fluoride in acetonitrile.
-
Stir the mixture and heat to reflux for 6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through an appropriate workup procedure, likely involving extraction and purification by chromatography.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
References
Comparative In Vivo Efficacy Analysis: A Case for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile Based on a Structurally Related Analog
Disclaimer: As of December 2025, a comprehensive search of published literature yielded no direct in vivo efficacy studies for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. To provide a relevant comparative guide for researchers, this document presents the in vivo anticancer efficacy of a structurally related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog. Both compounds share a dimethoxyphenyl moiety, suggesting potential similarities in their biological activity that warrant investigation. This guide offers a benchmark for the potential therapeutic evaluation of this compound.
Introduction
This compound is a synthetic compound with potential for biological activity. However, its efficacy in living organisms has not yet been reported. In contrast, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound also featuring a dimethoxyphenyl group, has demonstrated notable in vivo antitumor effects.[1] PHT is recognized as a tubulin inhibitor, a class of molecules crucial in cancer chemotherapy.[1] This guide provides a detailed overview of the in vivo performance of PHT, offering a valuable point of reference for future studies on this compound.
Comparative Efficacy of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)
The in vivo antitumor activity of PHT was evaluated in a Sarcoma 180 murine model. The compound exhibited a dose-dependent inhibition of tumor growth.[1] The key findings are summarized in the table below.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Mice | Sarcoma 180 | 20 mg/kg | 30.9% | [1] |
| 40 mg/kg | 48.2% | [1] | |||
| 5-Fluorouracil (5-FU) | Mice | Sarcoma 180 | Not Specified | 33.3% | [1] |
| PHT + 5-FU | Mice | Sarcoma 180 | Not Specified | 55.7% | [1] |
Experimental Protocols
The following is a detailed description of the methodology used in the in vivo evaluation of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT).[1]
Animal Model and Tumor Implantation
-
Animal Model: Male Swiss mice.
-
Cell Line: Sarcoma 180 ascites tumor cells.
-
Implantation: 2 x 106 Sarcoma 180 cells were implanted subcutaneously into the right flank of the mice.
Dosing and Administration
-
Treatment Initiation: 24 hours after tumor cell implantation.
-
Test Compound: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT).
-
Vehicle: Saline solution containing 0.2% Tween 80.
-
Doses: 20 and 40 mg/kg body weight.
-
Route of Administration: Intraperitoneal injection.
-
Frequency: Daily for 7 days.
-
Control Groups: A negative control group receiving the vehicle and a positive control group receiving a standard chemotherapeutic agent were likely included, though specific details on the positive control's dosing are not provided in the available text.
Efficacy Evaluation
-
Tumor Measurement: At the end of the treatment period, the animals were euthanized, and the tumors were excised and weighed.
-
Calculation of Tumor Growth Inhibition: The percentage of tumor growth inhibition was calculated using the following formula: % Inhibition = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100
Mechanism of Action: Tubulin Polymerization Inhibition
PHT, as a phenstatin analog, exerts its anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).
Conclusion
While direct in vivo data for this compound is currently unavailable, the significant antitumor activity of the structurally related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), provides a strong rationale for its further investigation. The established mechanism of action of PHT through tubulin inhibition offers a potential starting point for elucidating the biological effects of this compound. Future preclinical studies employing similar animal models and experimental protocols as outlined in this guide would be instrumental in determining the therapeutic potential of this novel compound.
References
comparing the antioxidant potential of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile to known antioxidants
A Comparative Analysis of the Antioxidant Potential of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant activity of the novel compound this compound against well-established antioxidant standards. While direct experimental data for this compound is not yet extensively available in peer-reviewed literature, this document outlines the standard methodologies and presents comparative data for renowned antioxidants. This allows for a contextual understanding of where this novel compound might rank upon empirical evaluation.
The evaluation of antioxidant capacity is crucial in the fields of pharmacology, nutrition, and cosmetic science. Antioxidants mitigate oxidative stress, a key factor in various chronic diseases, by neutralizing free radicals.[1] The selection of appropriate assays is a critical step in this evaluation.[1] This guide focuses on three widely used spectrophotometric methods: the DPPH, ABTS, and FRAP assays.
Principles of Antioxidant Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to scavenge stable free radicals.[1][2] This process can involve both electron and hydrogen atom transfer.[2] In contrast, the FRAP (Ferric Reducing Antioxidant Power) assay measures the capacity of an antioxidant to reduce a ferric iron complex (Fe³⁺) to its ferrous form (Fe²⁺), which is a mechanism based solely on single electron transfer (SET).[2][3]
Comparative Antioxidant Activity
To establish a benchmark, the following table summarizes the antioxidant activity of three widely recognized antioxidant compounds: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant potency.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe(II)/µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Trolox | 14.86[4] | 0.43[4] | Varies |
| Ascorbic Acid (Vitamin C) | 13.97[4] | Varies | Varies |
| Gallic Acid | 1.11[4] | Varies | 6.77[4] |
Note: FRAP values are often expressed as equivalents of Fe²⁺ and can vary based on assay conditions. Varies indicates that while these compounds are active in the respective assays, directly comparable IC₅₀ values were not consistently found across the cited literature under identical conditions.*
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared and stored in the dark at 4°C.[1] Stock solutions of the test compound and standard antioxidants are also prepared in methanol.[1]
-
Assay Procedure :
-
Measurement and Calculation :
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[1]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[5] The mixture is kept in the dark at room temperature for 12-16 hours.[5] The ABTS•⁺ solution is then diluted with a solvent like ethanol to an absorbance of 0.70 ± 0.02 at ~734 nm.[5]
-
Assay Procedure :
-
Measurement and Calculation : The scavenging percentage is calculated similarly to the DPPH assay, and the IC₅₀ value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mmol/L acetate buffer (pH 3.6), 10 mmol/L TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mmol/L HCl, and 20 mmol/L FeCl₃·6H₂O in a 10:1:1 ratio.[6] The reagent should be freshly prepared and warmed to 37°C before use.[7]
-
Assay Procedure :
-
Measurement and Calculation :
Visualizations
General Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating and comparing the antioxidant potential of a test compound.
Conceptual Signaling Pathway for Antioxidant Action
While the specific molecular pathways for this compound are yet to be elucidated, antioxidants can act through direct radical scavenging or by modulating endogenous defense systems. A key pathway involved in the cellular antioxidant response is the Nrf2-Keap1 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antioxidant activities expressed as equivalents of standard antioxidant – ScienceOpen [scienceopen.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Antimicrobial Spectrum of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: A Comparative Analysis Against Standard Antibiotics
Currently, there is no publicly available scientific literature detailing the antimicrobial spectrum of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. Therefore, a direct comparison of its performance with standard antibiotics, including supporting experimental data, cannot be provided at this time.
Extensive searches of chemical and biological databases and scientific literature have not yielded any studies that have synthesized this specific compound and evaluated its antimicrobial properties. While research exists on the antimicrobial activities of various derivatives of oxopropanenitrile and compounds containing a dimethoxyphenyl moiety, this information cannot be reliably extrapolated to predict the specific activity of this compound.
For researchers, scientists, and drug development professionals interested in the potential antimicrobial properties of this compound, the following serves as a foundational guide for future investigation.
Proposed Experimental Workflow for Evaluating Antimicrobial Activity
To evaluate the antimicrobial spectrum of this compound, a standard set of experiments would need to be conducted. The following workflow is proposed:
Safety Operating Guide
Proper Disposal of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a nitrile-containing organic compound. Due to the potential hazards associated with nitrile compounds, strict adherence to established protocols is crucial.
Essential Safety and Disposal Information
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for definitive disposal guidance. In the absence of a specific SDS, the following procedures, based on general guidelines for toxic organic nitrile compounds, should be followed.
Hazard Classification and Segregation
Nitrile compounds are organic chemicals that can be toxic. A crucial first step in waste disposal is to determine if the chemical is hazardous.[1] This is based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[2] Nitrile-containing compounds, like this compound, should be treated as hazardous waste due to their potential toxicity.
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][3] Acidic conditions can cause some nitrile compounds to release highly toxic hydrogen cyanide gas. Therefore, waste containing this compound must be stored separately from acidic waste.[3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. These are not specific to this compound but provide a framework for safe laboratory practice.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | 5.5 - 10.5 (for dilute aqueous solutions of non-hazardous salts) | [5] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [2] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart of liquid or 1 kilogram of solid | [2] |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | [2] |
Experimental Protocol for Disposal
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following protocol outlines the steps for the collection and preparation of this waste for pickup.
Objective: To safely collect and store waste this compound for professional disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste labels
-
Chemical fume hood
-
Spill kit
Procedure:
-
Preparation:
-
Don all required PPE.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Obtain a designated hazardous waste container that is clean, dry, and compatible with organic nitrile compounds.[6]
-
Affix a "Hazardous Waste" label to the container.[1]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid waste of this compound, including contaminated consumables like weighing paper and gloves, into the designated hazardous waste container.[4] Avoid generating dust.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid organic waste.[4] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling and Storage:
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.[1]
-
Indicate the approximate quantity of the waste.
-
Securely close the container lid.[3]
-
Store the container in a designated Satellite Accumulation Area, segregated from incompatible materials, particularly acids.[2][3]
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Workflow.
Spill Procedures
In the event of a spill of this compound, the following immediate actions should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
Don PPE: Before addressing the spill, don the appropriate PPE.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain it.
-
Collection: Place the contained material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[7]
References
Essential Safety and Operational Guide for Handling 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. The following procedures are designed to ensure safe handling, use, and disposal of this compound, minimizing risks and environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | alt text | Chemical-resistant gloves (e.g., Nitrile), Lab coat, Safety glasses with side shields or goggles, Use in a certified chemical fume hood.[1] |
| Skin Corrosion/Irritation | alt text | Chemical-resistant gloves (e.g., Nitrile), Lab coat.[1] |
| Serious Eye Damage/Irritation | alt text | Safety glasses with side shields or goggles.[1][2] |
Operational Plan: Safe Handling Procedure
Adherence to the following step-by-step procedure is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows if it is safe to do so.[1]
-
Containment : For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Collection : Place the contained material into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Plan: Chemical Neutralization
Chemical neutralization through alkaline hydrolysis is a recommended method for the disposal of waste containing this compound in a laboratory setting.[1] This procedure should be performed by trained personnel in a controlled environment.
Materials:
-
Waste containing this compound
-
10% aqueous Sodium hydroxide (NaOH) solution
-
Ethanol or Methanol
-
Stir plate and stir bar
-
Appropriate size beaker or round-bottom flask
-
Chemical fume hood
-
pH paper or pH meter
Procedure:
-
Preparation : Conduct the entire procedure within a certified fume hood. Ensure all necessary PPE is worn.[1]
-
Dilution : Dilute the chemical waste with approximately 10 volumes of an alcohol solvent like ethanol or methanol. This helps to control the reaction rate.[1]
-
Hydrolysis : Slowly add the 10% NaOH solution to the diluted waste while stirring. The reaction is complete when the nitrile is fully hydrolyzed. This can be monitored by appropriate analytical methods if necessary.
-
Neutralization : After hydrolysis, cool the aqueous layer and carefully acidify to a pH of approximately 3 using a suitable acid (e.g., 1N HCl). Perform this step slowly and cautiously as it may evolve gas.[1]
-
Final Disposal : The resulting neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of the chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
